molecular formula C23H22N6S B12395763 NDT-30805

NDT-30805

Katalognummer: B12395763
Molekulargewicht: 414.5 g/mol
InChI-Schlüssel: BHTLYBBOAZYXBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NDT-30805 is a useful research compound. Its molecular formula is C23H22N6S and its molecular weight is 414.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C23H22N6S

Molekulargewicht

414.5 g/mol

IUPAC-Name

2-(1,2,3,5,6,7-hexahydro-s-indacen-4-ylamino)-5-(pyridin-2-ylmethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidine-7-thione

InChI

InChI=1S/C23H22N6S/c30-20-13-17(12-16-7-1-2-10-24-16)25-23-27-22(28-29(20)23)26-21-18-8-3-5-14(18)11-15-6-4-9-19(15)21/h1-2,7,10-11,13H,3-6,8-9,12H2,(H2,25,26,27,28)

InChI-Schlüssel

BHTLYBBOAZYXBF-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=CC3=C(CCC3)C(=C2C1)NC4=NC5=NC(=CC(=S)N5N4)CC6=CC=CC=N6

Herkunft des Produkts

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Mechanism of Action of NDT-30805: A Selective NLRP3 Inflammasome Inhibitor

This technical guide provides a comprehensive overview of the mechanism of action of this compound, a potent and selective small-molecule inhibitor of the NLRP3 inflammasome. The information is compiled from publicly available research, focusing on the core molecular interactions, cellular effects, and the experimental basis for these findings.

Core Mechanism of Action

This compound is a triazolopyrimidinone derivative that directly targets the NACHT domain of the NLRP3 protein, a key component of the innate immune system.[1][2] The NLRP3 inflammasome is a multi-protein complex responsible for the activation of inflammatory caspases and the subsequent processing and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][2][3] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases.

The binding of this compound to the NACHT domain stabilizes the inactive conformation of the NLRP3 protein.[1] This prevents the conformational changes required for NLRP3 oligomerization and the subsequent recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). By preventing the formation of the active inflammasome complex, this compound effectively blocks the downstream cascade of caspase-1 activation and the release of mature IL-1β and IL-18.

Quantitative Data

The inhibitory potency of this compound has been quantified in various in vitro cellular assays. The following tables summarize the key findings.

Table 1: In Vitro Potency of this compound

Assay TypeCell TypeStimulusMeasured EndpointIC50 (µM)Reference
IL-1β ReleaseHuman PBMCsLPS + NigericinIL-1β0.013[4][5]
ASC Speck FormationTHP-1-ASC-GFPLPS + NigericinASC Specks0.034[6]
IL-1β ReleaseHuman Whole BloodNot SpecifiedIL-1β~2-fold more potent than CP-456,773[1]

Table 2: Comparative Potency of this compound and CP-456,773

CompoundPBMC IC50 (µM)Whole Blood IC50 (µM)
This compound~0.015Not explicitly stated, but ~2x more potent than CP-456,773
CP-456,7730.0302.9
Value inferred from being ~2-fold more potent than CP-456,773.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound. These protocols are based on standard immunology lab procedures and information from the primary research on this compound.

1. IL-1β Release Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Objective: To determine the concentration-dependent inhibition of NLRP3-mediated IL-1β release by this compound in primary human immune cells.

  • Methodology:

    • Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

    • Plate the PBMCs in a 96-well plate at a density of 2-5 x 10^5 cells/well in RPMI-1640 medium supplemented with 10% FBS.

    • Prime the cells with Lipopolysaccharide (LPS) (100 ng/mL) for 2-4 hours to induce the transcription of pro-IL-1β and NLRP3.

    • Pre-incubate the primed cells with a serial dilution of this compound (e.g., 0.001 to 10 µM) for 30 minutes.

    • Activate the NLRP3 inflammasome by adding Nigericin (5 µM) or ATP (5 mM) and incubate for 1-2 hours.

    • Centrifuge the plate to pellet the cells and collect the supernatant.

    • Quantify the concentration of IL-1β in the supernatant using a commercial ELISA kit.

    • Calculate the IC50 value by fitting the concentration-response data to a four-parameter logistic curve.

2. ASC Speck Formation Assay in THP-1 Cells

  • Objective: To visualize and quantify the inhibition of NLRP3 inflammasome assembly by this compound.

  • Methodology:

    • Use a stable THP-1 cell line expressing an ASC-GFP fusion protein.

    • Plate the THP-1-ASC-GFP cells in a 96-well imaging plate.

    • Differentiate the monocytic THP-1 cells into a macrophage-like phenotype by treating with Phorbol 12-myristate 13-acetate (PMA) (25-100 ng/mL) for 3-24 hours.

    • Prime the differentiated cells with LPS (100 ng/mL) for 2-4 hours.

    • Pre-incubate the cells with a serial dilution of this compound for 30 minutes.

    • Activate the NLRP3 inflammasome with Nigericin (5 µM).

    • Fix the cells with 4% paraformaldehyde.

    • Acquire images using a high-content imaging system or a fluorescence microscope.

    • Quantify the number of cells containing ASC specks (large, bright fluorescent aggregates of ASC-GFP) as a percentage of the total number of cells.

    • Calculate the IC50 value for the inhibition of ASC speck formation.

3. Whole Blood IL-1β Release Assay

  • Objective: To assess the potency of this compound in a more physiologically relevant matrix that includes plasma proteins and red blood cells.

  • Methodology:

    • Collect fresh human blood in heparinized tubes.

    • Dilute the blood 1:1 with RPMI-1640 medium.

    • Add the diluted blood to a 96-well plate.

    • Prime the cells with LPS (100 ng/mL) for 2-4 hours.

    • Pre-incubate with a serial dilution of this compound for 30 minutes.

    • Activate the NLRP3 inflammasome with an appropriate stimulus (e.g., Nigericin or ATP).

    • Incubate for 4-24 hours.

    • Centrifuge the plate and collect the plasma supernatant.

    • Measure the IL-1β concentration using ELISA.

    • Determine the IC50 value.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows related to the mechanism of action of this compound.

NLRP3_Signaling_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_downstream Downstream Effects PAMPs PAMPs / DAMPs TLR TLR4 PAMPs->TLR NFkB NF-κB Signaling TLR->NFkB pro_IL1B pro-IL-1β pro-IL-18 NFkB->pro_IL1B NLRP3_gene NLRP3 Transcription NFkB->NLRP3_gene Stimulus K+ Efflux / ROS etc. NLRP3_inactive Inactive NLRP3 Stimulus->NLRP3_inactive NLRP3_active Active NLRP3 Oligomerization NLRP3_inactive->NLRP3_active NDT30805 This compound NDT30805->NLRP3_inactive Inhibits ASC ASC Recruitment (Speck Formation) NLRP3_active->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Pyroptosis Pyroptosis Casp1->Pyroptosis pro_IL1B_2 pro-IL-1β pro-IL-18 Casp1->pro_IL1B_2 Cleavage IL1B Mature IL-1β Mature IL-18 pro_IL1B_2->IL1B

Caption: NLRP3 Inflammasome Signaling Pathway and Inhibition by this compound.

IL1B_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis PBMCs Isolate PBMCs Plate Plate Cells PBMCs->Plate Prime Prime with LPS Plate->Prime Inhibit Add this compound Prime->Inhibit Activate Activate with Nigericin/ATP Inhibit->Activate Collect Collect Supernatant Activate->Collect ELISA Quantify IL-1β (ELISA) Collect->ELISA IC50 Calculate IC50 ELISA->IC50

Caption: Experimental Workflow for the IL-1β Release Assay.

ASC_Speck_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis THP1 Plate THP-1-ASC-GFP Differentiate Differentiate with PMA THP1->Differentiate Prime Prime with LPS Differentiate->Prime Inhibit Add this compound Prime->Inhibit Activate Activate with Nigericin Inhibit->Activate Fix Fix Cells Activate->Fix Image Fluorescence Imaging Fix->Image Quantify Quantify ASC Specks Image->Quantify IC50 Calculate IC50 Quantify->IC50

Caption: Experimental Workflow for the ASC Speck Formation Assay.

References

An In-depth Technical Guide to NDT-30805: A Selective NLRP3 Inflammasome Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NDT-30805 is a potent and selective small-molecule inhibitor of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome. As a member of the triazolopyrimidinone class, this compound has demonstrated significant inhibitory activity in key cellular assays, positioning it as a valuable tool for research into NLRP3-mediated inflammatory diseases. This guide provides a comprehensive overview of the technical details of this compound, including its chemical structure, mechanism of action, and the experimental protocols used to characterize its activity.

Chemical Structure and Properties

This compound is chemically defined as 2-((1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)amino)-5-(pyridin-2-ylmethyl)-[1][2][3]triazolo[1,5-a]pyrimidine-7(4H)-thione.

PropertyValue
Molecular Formula C23H22N6S
Molecular Weight 414.53 g/mol
Chemical Class Triazolopyrimidinone

Mechanism of Action and Signaling Pathway

This compound selectively targets and inhibits the NLRP3 inflammasome, a multi-protein complex that plays a crucial role in the innate immune system's response to a wide range of sterile and infectious stimuli. The activation of the NLRP3 inflammasome is a two-step process:

  • Priming (Signal 1): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) binding to pattern recognition receptors such as Toll-like receptors (TLRs). This leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β).

  • Activation (Signal 2): A second stimulus, such as ATP, nigericin, or crystalline substances, triggers the assembly of the NLRP3 inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.

Upon assembly, pro-caspase-1 undergoes auto-cleavage to form active caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms (IL-1β and IL-18), which are subsequently secreted from the cell. Caspase-1 also cleaves gasdermin D, leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.

This compound is believed to directly or indirectly interfere with the assembly or activation of the NLRP3 inflammasome complex, thereby preventing the downstream cascade of caspase-1 activation and cytokine release.

NLRP3_Pathway cluster_0 Signal 1: Priming cluster_1 Signal 2: Activation cluster_2 Downstream Effects PAMPs_DAMPs PAMPs / DAMPs TLR TLR PAMPs_DAMPs->TLR NFkB NF-κB Activation TLR->NFkB Transcription Transcription NFkB->Transcription pro_IL1b_NLRP3 pro-IL-1β & NLRP3 Transcription->pro_IL1b_NLRP3 NLRP3_Assembly NLRP3 Inflammasome Assembly pro_IL1b_NLRP3->NLRP3_Assembly Signal2 ATP, Nigericin, etc. Signal2->NLRP3_Assembly pro_caspase1 pro-caspase-1 NLRP3_Assembly->pro_caspase1 caspase1 Active caspase-1 pro_caspase1->caspase1 pro_IL1b pro-IL-1β caspase1->pro_IL1b pro_GSDMD Gasdermin D caspase1->pro_GSDMD IL1b Mature IL-1β (Inflammation) pro_IL1b->IL1b GSDMD_N GSDMD-N Pore (Pyroptosis) pro_GSDMD->GSDMD_N NDT30805 This compound NDT30805->NLRP3_Assembly Inhibition

Caption: NLRP3 Inflammasome Activation Pathway and the inhibitory action of this compound.

Quantitative Data

The inhibitory activity of this compound has been quantified in various cellular assays. The following table summarizes the key potency data.

AssayCell LineStimulusMeasured EndpointIC50Reference
IL-1β ReleaseHuman PBMCsLPS + ATPIL-1β concentration0.013 µM[1]
ASC Speck FormationTHP1-ASC-GFPLPS + NigericinASC Speck Count0.034 µM[1]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

IL-1β Release Assay in Human PBMCs

This assay measures the ability of a compound to inhibit the release of IL-1β from primary human immune cells.

Experimental Workflow:

IL1b_Workflow PBMC_Isolation Isolate Human PBMCs Plating Plate PBMCs PBMC_Isolation->Plating Compound_Addition Add this compound Plating->Compound_Addition Priming Prime with LPS Compound_Addition->Priming Activation Activate with ATP Priming->Activation Supernatant_Collection Collect Supernatant Activation->Supernatant_Collection ELISA Measure IL-1β by ELISA Supernatant_Collection->ELISA

Caption: Workflow for the IL-1β release assay in human PBMCs.

Methodology:

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Plating: Cells are seeded into 96-well plates at a density of 2.5 x 10^5 cells/well in RPMI 1640 medium supplemented with 10% fetal bovine serum.

  • Compound Treatment: this compound is serially diluted and added to the cells, followed by a 30-minute pre-incubation at 37°C.

  • Priming (Signal 1): Lipopolysaccharide (LPS) is added to a final concentration of 10 ng/mL, and the cells are incubated for 3 hours at 37°C.

  • Activation (Signal 2): Adenosine triphosphate (ATP) is added to a final concentration of 5 mM, and the cells are incubated for an additional 45 minutes at 37°C.

  • Supernatant Collection: The plate is centrifuged, and the supernatant is collected.

  • Quantification: The concentration of IL-1β in the supernatant is determined using a commercial enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

ASC Speck Formation Assay

This assay visualizes and quantifies the formation of the ASC speck, a key hallmark of inflammasome activation, in a specialized cell line.

Experimental Workflow:

ASC_Speck_Workflow Cell_Plating Plate THP1-ASC-GFP cells Compound_Addition Add this compound Cell_Plating->Compound_Addition Priming Prime with LPS Compound_Addition->Priming Activation Activate with Nigericin Priming->Activation Fixation_Staining Fix and Stain Nuclei Activation->Fixation_Staining Imaging High-Content Imaging Fixation_Staining->Imaging Analysis Quantify ASC Specks Imaging->Analysis

Caption: Workflow for the ASC speck formation assay.

Methodology:

  • Cell Culture: THP-1 cells stably expressing an ASC-GFP fusion protein are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum.

  • Cell Plating: Cells are seeded into 96-well imaging plates.

  • Compound Treatment: this compound is serially diluted and added to the cells, followed by a 30-minute pre-incubation at 37°C.

  • Priming (Signal 1): LPS is added to a final concentration of 100 ng/mL, and the cells are incubated for 3 hours at 37°C.

  • Activation (Signal 2): Nigericin is added to a final concentration of 10 µM, and the cells are incubated for an additional 1 hour at 37°C.

  • Fixation and Staining: Cells are fixed with 4% paraformaldehyde and cell nuclei are stained with a fluorescent dye (e.g., Hoechst 33342).

  • Imaging: The plates are imaged using a high-content imaging system.

  • Data Analysis: Image analysis software is used to identify cells and quantify the number of cells containing a distinct ASC-GFP speck. The IC50 value is determined from the dose-response curve.

IL-6 and TNF-α Selectivity Assays

To assess the selectivity of this compound for the NLRP3 inflammasome, its effect on the production of inflammasome-independent cytokines, such as IL-6 and TNF-α, is measured.

Methodology:

  • Cell Culture and Plating: Human PBMCs are isolated and plated as described in the IL-1β release assay protocol.

  • Compound Treatment: this compound is added at various concentrations.

  • Stimulation: Cells are stimulated with an appropriate TLR agonist, such as LPS (10 ng/mL), to induce the production of IL-6 and TNF-α.

  • Incubation: The cells are incubated for a period of 4-24 hours at 37°C.

  • Supernatant Collection: The plate is centrifuged, and the supernatant is collected.

  • Quantification: The concentrations of IL-6 and TNF-α in the supernatant are measured using commercial ELISA kits.

  • Data Analysis: The effect of this compound on IL-6 and TNF-α production is compared to its effect on IL-1β release. A selective NLRP3 inhibitor is expected to have minimal to no effect on IL-6 and TNF-α levels at concentrations where it potently inhibits IL-1β.

Summary and Future Directions

This compound is a well-characterized, potent, and selective inhibitor of the NLRP3 inflammasome. The data presented in this guide highlight its utility as a research tool for investigating the role of the NLRP3 inflammasome in various pathological conditions. Further studies are warranted to explore its in vivo efficacy and pharmacokinetic properties to evaluate its potential as a therapeutic candidate for the treatment of inflammatory diseases.

References

NDT-30805: A Selective NLRP3 Inflammasome Inhibitor for Modulating IL-1β Release

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of NDT-30805, a selective inhibitor of the NLRP3 inflammasome, and its role in the release of interleukin-1β (IL-1β). This document is intended for researchers, scientists, and professionals in drug development who are investigating inflammatory pathways and potential therapeutic interventions.

The NLRP3 inflammasome is a critical component of the innate immune system. Its activation leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, processes central to numerous inflammatory diseases. This compound, a potent and selective triazolopyrimidinone derivative, has emerged as a valuable tool for studying the NLRP3 signaling cascade and as a potential lead compound for therapeutic development.

Core Mechanism of Action

This compound selectively inhibits the NLRP3 inflammasome.[1][2][3][4] The activation of the NLRP3 inflammasome is a two-step process. The first "priming" signal, often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β.[5] The second activation signal, triggered by a variety of stimuli including nigericin or ATP, induces the assembly of the NLRP3 inflammasome complex. This complex consists of NLRP3, the apoptosis-associated speck-like protein containing a CARD (ASC), and pro-caspase-1.[6] The proximity of pro-caspase-1 molecules within this complex facilitates their auto-cleavage and activation. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently released from the cell.[5][6] this compound intervenes in this pathway by preventing the assembly and activation of the NLRP3 inflammasome, thereby inhibiting caspase-1 activation and the subsequent release of IL-1β.

Quantitative Data Summary

The inhibitory activity of this compound on the NLRP3 inflammasome has been quantified in various in vitro assays. The following tables summarize the key quantitative data available for this compound.

Assay Cell Type Parameter Value Reference
IL-1β ReleaseHuman Peripheral Blood Mononuclear Cells (PBMCs)IC500.013 µM[1][2][4]
ASC Speck FormationTHP-1-ASC-GFP CellsIC500.034 µM[4]
IL-1β ReleaseHuman Whole BloodIC50Not explicitly stated, but noted to be more potent than CP-456,773 (reported IC50 = 2.9 µM)[6]

Table 1: In Vitro Potency of this compound

Compound Cell Type Assay IC50 (µM) Reference
This compoundHuman PBMCsIL-1β Release0.013[1][2][4]
CP-456,773 (Glibenclamide)Human PBMCsIL-1β Release0.030[6]

Table 2: Comparative Potency of this compound

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are detailed protocols for key experiments used to characterize the activity of this compound.

Protocol 1: Inhibition of IL-1β Release from Human PBMCs

Objective: To determine the potency of this compound in inhibiting NLRP3-mediated IL-1β release from primary human immune cells.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Nigericin

  • This compound

  • Human IL-1β ELISA Kit

Procedure:

  • Isolate PBMCs from healthy human donors using density gradient centrifugation.

  • Seed the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

  • Prime the cells with LPS (concentration typically ranging from 100 ng/mL to 1 µg/mL) for 3 hours at 37°C.

  • Pre-incubate the primed cells with various concentrations of this compound (e.g., 0-2 µM) for 30 minutes at 37°C.[1][2]

  • Activate the NLRP3 inflammasome by adding nigericin (concentration typically 5-10 µM) for 1 hour at 37°C.

  • Centrifuge the plate to pellet the cells and collect the supernatant.

  • Quantify the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.

  • Calculate the IC50 value by plotting the percentage of IL-1β inhibition against the log concentration of this compound.

Protocol 2: ASC Speck Formation Assay in THP-1-ASC-GFP Cells

Objective: To visualize and quantify the inhibitory effect of this compound on the formation of the ASC speck, a hallmark of inflammasome activation.

Materials:

  • THP-1-ASC-GFP reporter cell line

  • RPMI-1640 medium supplemented with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional, but common)

  • Lipopolysaccharide (LPS)

  • Nigericin

  • This compound

  • Confocal microscope or high-content imaging system

Procedure:

  • Culture THP-1-ASC-GFP cells in complete RPMI-1640 medium.

  • Seed the cells on glass-bottom plates suitable for microscopy. For differentiation into macrophage-like cells, treat with PMA (e.g., 5 ng/mL) for 48 hours.[7]

  • Prime the cells with LPS (e.g., 100 ng/mL) for 3 hours at 37°C. This induces the expression of the ASC-GFP fusion protein.[8]

  • Pre-incubate the primed cells with various concentrations of this compound (e.g., 0-2 µM) for 30 minutes at 37°C.[1][2]

  • Activate the NLRP3 inflammasome with nigericin (e.g., 10 µM) for 30-60 minutes at 37°C.[8]

  • Fix the cells with 4% paraformaldehyde.

  • Visualize the formation of ASC specks (micrometer-sized fluorescent aggregates) using a confocal microscope.

  • Quantify the percentage of cells with ASC specks in the presence and absence of this compound. This can be done manually or using automated image analysis software.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.

NLRP3_Pathway cluster_activation Cellular Environment cluster_cell Macrophage / Monocyte PAMPs PAMPs / DAMPs (e.g., LPS, Nigericin) TLR4 TLR4 PAMPs->TLR4 Priming Signal NLRP3_inactive Inactive NLRP3 PAMPs->NLRP3_inactive Activation Signal NFkB NF-κB Signaling TLR4->NFkB pro_IL1B_gene pro-IL-1β Gene NFkB->pro_IL1B_gene NLRP3_gene NLRP3 Gene NFkB->NLRP3_gene pro_IL1B pro-IL-1β pro_IL1B_gene->pro_IL1B NLRP3_gene->NLRP3_inactive IL1B Mature IL-1β pro_IL1B->IL1B NLRP3_active Active NLRP3 Inflammasome NLRP3_inactive->NLRP3_active ASC ASC ASC->NLRP3_active pro_caspase1 pro-Caspase-1 pro_caspase1->NLRP3_active caspase1 Active Caspase-1 NLRP3_active->caspase1 Cleavage caspase1->pro_IL1B Cleavage IL1B_release IL-1β Release (Inflammation) IL1B->IL1B_release Secretion NDT_30805 This compound NDT_30805->NLRP3_active Inhibition

Figure 1: this compound inhibits the NLRP3 inflammasome signaling pathway.

Experimental_Workflow cluster_PBMC PBMC IL-1β Release Assay cluster_THP1 THP-1 ASC Speck Formation Assay p1 Isolate & Seed PBMCs p2 Prime with LPS (3h) p1->p2 p3 Pre-incubate with this compound (30min) p2->p3 p4 Activate with Nigericin (1h) p3->p4 p5 Collect Supernatant p4->p5 p6 Quantify IL-1β (ELISA) p5->p6 t1 Seed THP-1-ASC-GFP Cells t2 Prime with LPS (3h) t1->t2 t3 Pre-incubate with this compound (30min) t2->t3 t4 Activate with Nigericin (30-60min) t3->t4 t5 Fix and Image Cells t4->t5 t6 Quantify ASC Specks t5->t6

Figure 2: Experimental workflows for assessing this compound activity.

Logical_Relationship NDT This compound Inhibit_NLRP3 Inhibition of NLRP3 Inflammasome Assembly NDT->Inhibit_NLRP3 Decrease_Casp1 Decreased Caspase-1 Activation Inhibit_NLRP3->Decrease_Casp1 Decrease_IL1B Decreased IL-1β Maturation & Release Decrease_Casp1->Decrease_IL1B Anti_Inflammatory Potential Anti-Inflammatory Therapeutic Effect Decrease_IL1B->Anti_Inflammatory

Figure 3: Logical relationship of this compound's mechanism of action.

References

Discovery of NDT-30805: A In-depth Guide to a Novel and Selective NLRP3 Inflammasome Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the discovery and characterization of NDT-30805, a potent and selective small-molecule inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a critical component of the innate immune system that, when dysregulated, is implicated in a wide range of inflammatory diseases. This compound emerged from a targeted drug discovery campaign and represents a significant advancement in the development of therapeutics targeting NLRP3-driven inflammation.

The discovery process began with an in silico pharmacophore model generated from structurally diverse NLRP3 inhibitors. This model led to the identification of a weakly potent triazolopyrimidine hit. Subsequent chemical optimization of this initial hit resulted in the discovery of this compound, a compound with superior potency and favorable physicochemical properties.[1]

Quantitative Data Summary

The inhibitory activity of this compound was evaluated in cellular assays and compared with the well-characterized NLRP3 inhibitor, CP-456,773. The data highlights the enhanced potency of this compound.

CompoundHuman PBMC IL-1β IC50 (µM)Human Whole Blood IL-1β IC50 (µM)
This compound (50) ~0.015 ~1.45
CP-456,7730.0302.9

Data derived from reported relative potency.[1]

Signaling Pathway and Mechanism of Action

The NLRP3 inflammasome is a multi-protein complex that activates caspase-1, leading to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. Its activation is a two-step process: a priming signal (e.g., lipopolysaccharide [LPS]) that upregulates the expression of NLRP3 components, and an activation signal (e.g., nigericin) that triggers the assembly of the inflammasome complex.[1] this compound selectively inhibits the activation of the NLRP3 inflammasome, thereby blocking the downstream inflammatory cascade.

NLRP3_Pathway cluster_priming Priming Step cluster_activation Activation Step cluster_inhibition Inhibition cluster_downstream Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Activation TLR4->NFkB Transcription Upregulation of NLRP3, pro-IL-1β, pro-IL-18 NFkB->Transcription NLRP3_Inactive Inactive NLRP3 Transcription->NLRP3_Inactive Pro_IL1b Pro-IL-1β Transcription->Pro_IL1b Pro_IL18 Pro-IL-18 Transcription->Pro_IL18 Activation_Signal Activation Signal (e.g., Nigericin) Activation_Signal->NLRP3_Inactive activates NLRP3_Active Active NLRP3 Inflammasome (NLRP3, ASC, Pro-Caspase-1) NLRP3_Inactive->NLRP3_Active recruits ASC, Pro-Caspase-1 ASC ASC Pro_Caspase1 Pro-Caspase-1 Caspase1 Active Caspase-1 NLRP3_Active->Caspase1 cleaves NDT30805 This compound NDT30805->NLRP3_Active inhibits assembly IL1b Mature IL-1β Caspase1->IL1b cleaves Pro-IL-1β IL18 Mature IL-18 Caspase1->IL18 cleaves Pro-IL-18 Pyroptosis Pyroptosis Caspase1->Pyroptosis cleaves GSDMD Pro_IL1b->IL1b Pro_IL18->IL18 GSDMD Gasdermin D GSDMD->Pyroptosis

Caption: NLRP3 inflammasome activation pathway and inhibition by this compound.

Experimental Workflow for Discovery

The discovery of this compound followed a structured workflow, beginning with computational modeling and progressing through iterative chemical synthesis and biological testing to identify a potent and selective inhibitor.

Discovery_Workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_characterization Characterization Phase InSilico In Silico Pharmacophore Model Generation Screening Virtual Screening InSilico->Screening Hit_ID Identification of Triazolopyrimidine Hit (1) Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Synthesis Chemical Synthesis of Analogs SAR->Synthesis Potency_Selectivity Potency and Selectivity Assays Synthesis->Potency_Selectivity Potency_Selectivity->SAR NDT30805_ID Identification of This compound (50) Potency_Selectivity->NDT30805_ID Cellular_Assays Cellular Assays (PBMC, Whole Blood) NDT30805_ID->Cellular_Assays Mechanism_Assays Mechanistic Assays (ASC Speck, IL-6/TNFα) NDT30805_ID->Mechanism_Assays Docking Molecular Docking Studies NDT30805_ID->Docking

References

NDT-30805: A Potent and Selective NLRP3 Inflammasome Inhibitor for Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

NDT-30805 is a novel, potent, and selective small molecule inhibitor of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome. As a key component of the innate immune system, the NLRP3 inflammasome's aberrant activation is implicated in a wide range of inflammatory and autoimmune diseases. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols for its characterization. The information presented is intended to support researchers, scientists, and drug development professionals in evaluating and utilizing this compound as a research tool and potential therapeutic candidate.

Introduction to the NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response to a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[1] Its activation is a two-step process: a priming signal, often initiated by Toll-like receptor (TLR) agonists like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression. The second signal, such as nigericin or ATP, triggers the assembly of the inflammasome complex, consisting of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1. This assembly leads to the auto-catalytic activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, IL-1β and IL-18. Activated caspase-1 also cleaves gasdermin D, leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.

Dysregulation of the NLRP3 inflammasome is a key driver of numerous chronic inflammatory and autoimmune diseases, making it a prime target for therapeutic intervention.

This compound: Mechanism of Action

This compound is a triazolopyrimidinone derivative that selectively inhibits the NLRP3 inflammasome. Its mechanism of action involves the direct inhibition of the NLRP3 protein, thereby preventing the assembly of the inflammasome complex and subsequent downstream inflammatory signaling. This targeted inhibition prevents the activation of caspase-1 and the release of the potent pro-inflammatory cytokines IL-1β and IL-18.

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound has been quantified in various in vitro assays. The following tables summarize the key quantitative data.

Assay DescriptionCell TypeStimulusMeasured EndpointIC50 (µM)
IL-1β Release AssayHuman Peripheral Blood Mononuclear Cells (PBMCs)LPS and NigericinIL-1β levels in supernatant0.013
ASC Speck Formation AssayTHP-1-ASC-GFP cellsLPS and NigericinFormation of intracellular ASC specks0.034
IL-1β Release AssayHuman Whole BloodLPS and NigericinIL-1β levels in supernatant0.21

Table 1: In Vitro Potency of this compound

Cytokine Selectivity AssayCell TypeStimulusMeasured EndpointEffect of this compound
TNF-α Release AssayHuman Peripheral Blood Mononuclear Cells (PBMCs)LPSTNF-α levels in supernatantNo significant inhibition
IL-6 Release AssayHuman Peripheral Blood Mononuclear Cells (PBMCs)LPSIL-6 levels in supernatantNo significant inhibition

Table 2: Selectivity Profile of this compound

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

PBMC IL-1β Release Assay

Objective: To determine the potency of this compound in inhibiting NLRP3-dependent IL-1β release from human PBMCs.

Methodology:

  • Isolation of PBMCs: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

  • Cell Plating: Seed the isolated PBMCs in a 96-well plate at a density of 2.5 x 10^5 cells/well in RPMI 1640 medium supplemented with 10% fetal bovine serum.

  • Compound Treatment: Pre-incubate the cells with a serial dilution of this compound for 30 minutes.

  • Priming: Prime the cells with 10 ng/mL of lipopolysaccharide (LPS) for 3 hours.

  • Activation: Activate the NLRP3 inflammasome by adding 5 µM of nigericin for 1 hour.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

  • IL-1β Quantification: Measure the concentration of IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.

Human Whole Blood IL-1β Release Assay

Objective: To assess the activity of this compound in a more physiologically relevant matrix that includes plasma proteins and red blood cells.

Methodology:

  • Blood Collection: Collect fresh human blood into sodium heparin tubes.

  • Compound Treatment: Add serial dilutions of this compound to the whole blood.

  • Priming: Prime with 200 ng/mL of LPS for 3 hours.

  • Activation: Activate with 5 µM of nigericin for 1 hour.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • IL-1β Quantification: Measure IL-1β levels in the plasma using an ELISA kit.

  • Data Analysis: Determine the IC50 value as described for the PBMC assay.

ASC Speck Formation Assay

Objective: To visually and quantitatively assess the inhibition of inflammasome assembly by this compound.

Methodology:

  • Cell Culture: Culture THP-1-ASC-GFP cells (a human monocytic cell line stably expressing ASC tagged with green fluorescent protein) in RPMI 1640 medium.

  • Cell Plating: Seed the cells in a 96-well imaging plate.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 30 minutes.

  • Priming and Activation: Prime the cells with 100 ng/mL LPS for 3 hours, followed by activation with 10 µM nigericin for 1 hour.

  • Imaging: Acquire images of the cells using a high-content imaging system.

  • Image Analysis: Quantify the number of cells containing ASC specks (large, bright fluorescent aggregates) as a percentage of the total number of cells.

  • Data Analysis: Calculate the IC50 value based on the reduction in ASC speck formation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the NLRP3 inflammasome signaling pathway, the mechanism of this compound inhibition, and the experimental workflow for its characterization.

NLRP3_Signaling_Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_NDT This compound Inhibition PAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Pro_IL1b_mRNA pro-IL-1β mRNA NFkB->Pro_IL1b_mRNA NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA Pro_IL1b Pro-IL-1β Pro_IL1b_mRNA->Pro_IL1b NLRP3 NLRP3 NLRP3_mRNA->NLRP3 Stimuli Stimuli (e.g., Nigericin, ATP) Stimuli->NLRP3 ASC ASC NLRP3->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Inflammasome NLRP3 Inflammasome Assembly Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Activation Casp1->Pro_IL1b Cleavage Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleavage GSDMD Gasdermin D Casp1->GSDMD Cleavage IL1b Mature IL-1β (Pro-inflammatory Cytokine) Pro_IL1b->IL1b IL18 Mature IL-18 (Pro-inflammatory Cytokine) Pro_IL18->IL18 Pyroptosis Pyroptosis (Inflammatory Cell Death) GSDMD->Pyroptosis NDT30805 This compound NDT30805->NLRP3

Caption: NLRP3 Inflammasome Signaling Pathway and this compound Inhibition.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_assays Assays start Start isolate_pbmc Isolate Human PBMCs or use Whole Blood start->isolate_pbmc plate_cells Plate Cells isolate_pbmc->plate_cells add_ndt Add this compound plate_cells->add_ndt prime_lps Prime with LPS add_ndt->prime_lps activate_nigericin Activate with Nigericin prime_lps->activate_nigericin selectivity Selectivity Assays (TNF-α, IL-6) prime_lps->selectivity collect_supernatant Collect Supernatant/Plasma activate_nigericin->collect_supernatant asc_speck ASC Speck Imaging (THP-1-ASC-GFP) activate_nigericin->asc_speck elisa IL-1β ELISA collect_supernatant->elisa end Data Analysis (IC50 Determination) elisa->end asc_speck->end selectivity->end

Caption: Experimental Workflow for In Vitro Characterization of this compound.

Conclusion

This compound is a highly potent and selective inhibitor of the NLRP3 inflammasome, demonstrating significant promise as a tool for investigating NLRP3-driven inflammatory pathways and as a potential therapeutic agent for a variety of inflammatory disorders. The data and protocols presented in this guide provide a comprehensive resource for the scientific community to further explore the utility of this compound in both basic research and drug development.

References

NDT-30805: A Technical Guide to a Novel Triazolopyrimidinone-Based NLRP3 Inflammasome Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NDT-30805 is a potent and selective small molecule inhibitor of the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome.[1][2] As a member of the triazolopyrimidinone class of compounds, this compound has demonstrated significant promise in preclinical studies for the modulation of inflammatory responses.[1] The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory and autoimmune diseases.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its evaluation.

Core Compound Data

PropertyValueReference
Chemical Class Triazolopyrimidinone[1]
Mechanism of Action Selective NLRP3 Inflammasome Inhibitor[1]
Molecular Target NLRP3[1]

Quantitative Biological Data

In Vitro Potency
AssayCell TypeParameterValue (µM)Reference
IL-1β ReleaseHuman PBMCsIC500.013[1]
IL-1β ReleaseHuman Whole BloodIC50Not explicitly stated, but noted to be ~2-fold more potent than CP-456,773 (reported IC50 = 2.9 µM)[1]
ASC Speck FormationTHP1-ASC-GFP cellsIC500.034 (for ASC inhibition in PBMCs)[1]

Mechanism of Action and Signaling Pathway

This compound exerts its inhibitory effect by directly targeting the NLRP3 inflammasome complex. The activation of the NLRP3 inflammasome is a two-step process. The first "priming" step, often initiated by microbial components like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β via the NF-κB signaling pathway. The second "activation" step is triggered by a diverse range of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), such as nigericin. This leads to the assembly of the NLRP3 inflammasome, a complex consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly facilitates the cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms. This compound intervenes in this process to prevent the release of these inflammatory cytokines.

NLRP3_Pathway cluster_priming Priming Step cluster_activation Activation & Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription Transcription of NLRP3 & pro-IL-1β NFkB->Transcription NLRP3_inactive NLRP3 (inactive) Transcription->NLRP3_inactive Nigericin Nigericin Nigericin->NLRP3_inactive NLRP3_active NLRP3 Inflammasome (NLRP3, ASC, pro-caspase-1) NLRP3_inactive->NLRP3_active Assembly Casp1 Active Caspase-1 NLRP3_active->Casp1 Cleavage proIL1b pro-IL-1β Casp1->proIL1b Cleavage IL1b Mature IL-1β (Secretion) proIL1b->IL1b NDT30805 This compound NDT30805->NLRP3_active

Caption: NLRP3 inflammasome activation pathway and the inhibitory action of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound and related triazolopyrimidinone derivatives generally follows a multi-step process starting from a corresponding aniline.[1] While the exact, detailed protocol for this compound is proprietary, the general synthetic route is outlined below.

Synthesis_Workflow Aniline Substituted Aniline Thiourea Thiourea Derivative Aniline->Thiourea Reaction with dimethyl cyanocarbonimidodithioate Aminotriazole Aminotriazole Ring Thiourea->Aminotriazole Cyclization with hydrazine hydrate Final_Compound This compound Aminotriazole->Final_Compound Further reactions to form the triazolopyrimidinone core and introduce thiocarbonyl

Caption: General synthetic workflow for this compound.

General Procedure:

  • Formation of the Thiourea Derivative: The synthesis begins with the reaction of a substituted aniline with dimethyl cyanocarbonimidodithioate to form a thiourea derivative.[1]

  • Cyclization to Aminotriazole: The thiourea derivative is then cyclized using hydrazine hydrate to form the aminotriazole ring.[1]

  • Formation of the Triazolopyrimidinone Core: The aminotriazole is further reacted with reagents such as potassium 3-methoxy-3-oxopropanoate in the presence of a coupling agent like CDI and MgCl2, followed by treatment with acetic acid to form the pyrimidinone ring.[1]

  • Introduction of the Thiocarbonyl Group: The final step involves the conversion of the carbonyl group to a thiocarbonyl group, for which a reagent like phosphorus pentasulfide can be used. This modification has been shown to significantly increase the potency of the compound.[1]

In Vitro IL-1β Release Assay in Human PBMCs

This assay quantifies the ability of this compound to inhibit the release of IL-1β from human peripheral blood mononuclear cells (PBMCs) stimulated to activate the NLRP3 inflammasome.

Materials:

  • Human PBMCs

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Nigericin

  • This compound

  • Human IL-1β ELISA kit

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Isolate human PBMCs and seed them in a 96-well plate at a density of 2 x 10^5 cells/well in RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Add the compound dilutions to the wells and incubate for 30 minutes.

  • Priming: Add LPS to a final concentration of 100 ng/mL to all wells (except for the negative control) and incubate for 3 hours at 37°C in a CO2 incubator.

  • Activation: Add nigericin to a final concentration of 10 µM to the appropriate wells to activate the NLRP3 inflammasome. Incubate for an additional 1 hour.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.

  • ELISA: Quantify the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of IL-1β inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.

ASC Speck Formation Assay in THP1-ASC-GFP Cells

This assay visually and quantitatively assesses the inhibition of NLRP3 inflammasome activation by monitoring the formation of ASC specks in a reporter cell line.

Materials:

  • THP1-ASC-GFP reporter cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Nigericin

  • This compound

  • Glass-bottom culture dishes or 96-well imaging plates

  • Confocal microscope or high-content imaging system

Protocol:

  • Cell Seeding: Seed THP1-ASC-GFP cells on glass-bottom dishes or in imaging plates.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 30 minutes.

  • Priming: Prime the cells with 100 ng/mL of LPS for 3 hours. This step induces the expression of the ASC-GFP fusion protein.

  • Activation: Stimulate the cells with 10 µM nigericin for 30-60 minutes to induce ASC speck formation.

  • Imaging: Visualize the formation of ASC specks (fluorescent aggregates) using a confocal microscope or a high-content imaging system.

  • Quantification: Quantify the percentage of cells with ASC specks in each treatment condition. The IC50 value can be determined by plotting the percentage of inhibition of speck formation against the compound concentration.

Assay_Workflow cluster_PBMC IL-1β Release Assay cluster_ASC ASC Speck Formation Assay PBMC_seed Seed PBMCs PBMC_treat Treat with this compound PBMC_seed->PBMC_treat PBMC_prime Prime with LPS PBMC_treat->PBMC_prime PBMC_activate Activate with Nigericin PBMC_prime->PBMC_activate PBMC_collect Collect Supernatant PBMC_activate->PBMC_collect PBMC_ELISA Quantify IL-1β (ELISA) PBMC_collect->PBMC_ELISA ASC_seed Seed THP1-ASC-GFP cells ASC_treat Treat with this compound ASC_seed->ASC_treat ASC_prime Prime with LPS ASC_treat->ASC_prime ASC_activate Activate with Nigericin ASC_prime->ASC_activate ASC_image Image ASC Specks ASC_activate->ASC_image ASC_quantify Quantify Speck Formation ASC_image->ASC_quantify

Caption: Experimental workflows for the in vitro characterization of this compound.

Conclusion

This compound is a valuable research tool and a promising lead compound for the development of therapeutics targeting NLRP3-driven inflammation. Its triazolopyrimidinone scaffold represents a novel chemotype for NLRP3 inhibition with favorable potency and selectivity. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and related molecules.

References

NDT-30805: An In-Depth Technical Guide to In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro studies conducted on NDT-30805, a potent and selective inhibitor of the NLRP3 inflammasome. The data and experimental protocols summarized herein are derived from published research, offering valuable insights for professionals in the field of drug discovery and development.

Quantitative Data Summary

This compound has demonstrated significant potency in cellular assays, positioning it as a promising compound for further investigation. Its activity has been quantified in human peripheral blood mononuclear cells (PBMCs) and whole blood, with a notable comparison to the established NLRP3 inhibitor, CP-456,773.

Compound Assay Type IC50 (µM) Reference
This compoundHuman PBMC~0.015[1]
This compoundHuman Whole BloodNot explicitly quantified, but noted to have a large attenuation from PBMC potency due to high protein binding.[1]
CP-456,773Human PBMC0.030[1]
CP-456,773Human Whole Blood2.9[1]

Note: The IC50 for this compound in the PBMC assay is stated to be approximately 2-fold more potent than CP-456,773's reported IC50 of 0.030 µM.[1]

Signaling Pathway

This compound selectively targets the NLRP3 inflammasome, a key component of the innate immune system. Its mechanism of action involves binding to the NACHT domain of the NLRP3 protein. The canonical NLRP3 inflammasome activation pathway, which this compound inhibits, is a two-step process involving a priming signal and an activation signal.

NLRP3_Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_inhibition Point of Inhibition cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS) TLR Toll-like Receptor (TLR) PAMPs_DAMPs->TLR NFkB NF-κB Activation TLR->NFkB Transcription Upregulation of: - NLRP3 - pro-IL-1β - pro-IL-18 NFkB->Transcription NLRP3_protein NLRP3 Stimuli Activation Stimuli (e.g., Nigericin, ATP) Stimuli->NLRP3_protein ASC ASC NLRP3_protein->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Inflammasome NLRP3 Inflammasome Assembly Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 NDT30805 This compound NDT30805->NLRP3_protein Binds to NACHT domain Pro_IL1b pro-IL-1β Casp1->Pro_IL1b Cleavage Pro_IL18 pro-IL-18 Casp1->Pro_IL18 Cleavage IL1b IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 IL-18 Pro_IL18->IL18 IL18->Inflammation

Caption: Canonical NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize this compound are outlined below.

Human PBMC and Whole Blood Assays for IL-1β Inhibition

These assays are fundamental for determining the potency of NLRP3 inhibitors in a physiologically relevant context.

Objective: To measure the concentration-dependent inhibition of IL-1β release by this compound in human PBMCs and whole blood following NLRP3 inflammasome activation.

Methodology:

  • Cell Isolation and Preparation:

    • For the PBMC assay, peripheral blood mononuclear cells are isolated from healthy human donor blood.

    • For the whole blood assay, fresh human whole blood is used directly.

  • Priming (Signal 1):

    • Cells (PBMCs or whole blood) are primed with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.[1]

  • Compound Incubation:

    • A dilution series of this compound is added to the primed cells and incubated.

  • Activation (Signal 2):

    • The NLRP3 inflammasome is then activated by a second stimulus, such as nigericin or ATP.[1]

  • Measurement of IL-1β Release:

    • Following activation, the amount of secreted IL-1β in the cell supernatant or plasma is quantified using a suitable immunoassay, such as an ELISA.

  • Data Analysis:

    • The concentration of this compound that inhibits 50% of the IL-1β release (IC50) is calculated from the dose-response curve.

Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Isolate Human PBMCs or Use Fresh Whole Blood prime Prime cells with LPS (Signal 1) start->prime incubate Incubate with this compound (Dose-Response) prime->incubate activate Activate with Nigericin/ATP (Signal 2) incubate->activate measure Quantify IL-1β Release (ELISA) activate->measure calculate Calculate IC50 Value measure->calculate

Caption: General workflow for determining the IC50 of this compound in PBMC and whole blood assays.

ASC Speck Assay

This assay provides mechanistic evidence of NLRP3 inflammasome inhibition by visualizing the formation of the ASC speck, a hallmark of inflammasome activation.[1]

Objective: To visually assess the ability of this compound to disrupt the formation of the ASC speck, which is indicative of NLRP3 inflammasome assembly.

Methodology:

  • Cell Line: A suitable cell line, often immortalized macrophages, is engineered to express ASC tagged with a fluorescent protein (e.g., Green Fluorescent Protein - GFP).[1]

  • Priming and Activation: Similar to the IL-1β release assays, the cells are primed with LPS and then activated with a stimulus like nigericin.

  • Compound Treatment: Cells are treated with this compound prior to activation.

  • Imaging: Following activation, the cells are visualized using confocal microscopy. In activated cells, the ASC-GFP will polymerize into a large, single fluorescent speck.

  • Analysis: The percentage of cells containing an ASC speck is quantified in both treated and untreated samples. A reduction in the number of speck-positive cells in the presence of this compound indicates inhibition of inflammasome assembly.

IL-6/TNFα Selectivity Assays

These assays are crucial for demonstrating the selectivity of this compound for the NLRP3 inflammasome pathway over other inflammatory signaling pathways.

Objective: To confirm that this compound does not inhibit the release of cytokines that are independent of the NLRP3 inflammasome, such as IL-6 and TNFα.[1]

Methodology:

  • Cell Treatment: Human PBMCs or a similar cell type are stimulated with an agent that induces IL-6 and TNFα production through NLRP3-independent pathways (e.g., LPS alone).

  • Compound Incubation: The cells are co-incubated with this compound.

  • Cytokine Measurement: The levels of IL-6 and TNFα in the cell supernatant are measured, typically by ELISA.

  • Analysis: The results are analyzed to ensure that this compound does not significantly reduce the production of IL-6 and TNFα, confirming its selective action against the NLRP3 inflammasome.[1]

Selectivity_Logic cluster_pathways Signaling Pathways cluster_cytokines Cytokine Production LPS LPS Stimulation NFkB_path NF-κB Pathway LPS->NFkB_path NLRP3_path NLRP3 Pathway LPS->NLRP3_path Priming TNF_IL6 TNFα / IL-6 NFkB_path->TNF_IL6 IL1b_IL18 IL-1β / IL-18 NLRP3_path->IL1b_IL18 NDT30805 This compound NDT30805->NFkB_path Does NOT Inhibit NDT30805->NLRP3_path Inhibits

Caption: Logical diagram illustrating the selectivity of this compound for the NLRP3 pathway.

References

Methodological & Application

Application Notes and Protocols for NDT-30805 in Human PBMCs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NDT-30805 is a potent and selective small-molecule inhibitor of the NLRP3 (NOD-like receptor, Leucine-rich Repeat, and Pyrin-domain-containing protein 3) inflammasome. The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system. Upon activation by a variety of danger signals, it triggers the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and IL-18, and induces a form of inflammatory cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases. This compound, a triazolopyrimidinone derivative, offers a promising tool for studying the role of the NLRP3 inflammasome in disease pathogenesis and as a potential therapeutic candidate.

These application notes provide a detailed protocol for evaluating the inhibitory activity of this compound on the NLRP3 inflammasome in human Peripheral Blood Mononuclear Cells (PBMCs).

Mechanism of Action: NLRP3 Inflammasome Inhibition

The activation of the NLRP3 inflammasome is a two-step process. The first step, known as priming, is typically initiated by signals such as lipopolysaccharide (LPS), which leads to the upregulation of NLRP3 and pro-IL-1β transcription via the NF-κB pathway. The second step, activation, is triggered by a diverse range of stimuli, including nigericin, which leads to the assembly of the NLRP3 inflammasome complex, caspase-1 activation, and subsequent cleavage of pro-IL-1β into its active form. This compound exerts its inhibitory effect by directly targeting the NLRP3 protein, preventing its activation and the subsequent downstream inflammatory cascade.

NLRP3_Pathway cluster_priming Priming Step cluster_activation Activation Step LPS LPS TLR4 TLR4 LPS->TLR4 binds NF-kB NF-kB TLR4->NF-kB activates Pro-IL-1B_mRNA pro-IL-1β mRNA NF-kB->Pro-IL-1B_mRNA NLRP3_mRNA NLRP3 mRNA NF-kB->NLRP3_mRNA Pro-IL-1B Pro-IL-1β Pro-IL-1B_mRNA->Pro-IL-1B translation NLRP3 NLRP3 NLRP3_mRNA->NLRP3 translation Nigericin Nigericin Nigericin->NLRP3 Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome ASC ASC ASC->Inflammasome Pro-Caspase-1 Pro-Caspase-1 Pro-Caspase-1->Inflammasome Caspase-1 Active Caspase-1 Inflammasome->Caspase-1 cleavage IL-1B Mature IL-1β Caspase-1->IL-1B cleaves Pro-IL-1B->IL-1B Release Release IL-1B->Release This compound This compound This compound->NLRP3 inhibits

Figure 1. This compound inhibits the NLRP3 inflammasome signaling pathway.

Quantitative Data Summary

The inhibitory potency of this compound was evaluated in human PBMCs and whole blood assays. The half-maximal inhibitory concentration (IC50) values are summarized below and compared to the known NLRP3 inhibitor, CP-456,773.

CompoundPBMC IC50 (µM)Whole Blood IC50 (µM)
This compound ~0.015~1.45
CP-456,7730.0302.9

Note: The IC50 values for this compound are approximated based on the finding that it is roughly 2-fold more potent than CP-456,773. The significant shift in potency between the PBMC and whole blood assays is attributed to the high protein binding of this compound.

Experimental Protocols

Isolation of Human PBMCs

This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.

PBMC_Isolation start Start: Whole Blood dilute Dilute 1:1 with PBS start->dilute layer Layer over Ficoll-Paque dilute->layer centrifuge1 Centrifuge (e.g., 400 x g, 30 min, no brake) layer->centrifuge1 harvest Harvest PBMC layer centrifuge1->harvest wash1 Wash with PBS harvest->wash1 centrifuge2 Centrifuge (e.g., 300 x g, 10 min) wash1->centrifuge2 resuspend Resuspend in RPMI-1640 centrifuge2->resuspend count Count cells and assess viability resuspend->count end End: PBMCs ready for use count->end

Figure 2. Workflow for the isolation of human PBMCs.

Materials:

  • Human whole blood collected in heparin- or EDTA-containing tubes

  • Phosphate-Buffered Saline (PBS), sterile

  • Ficoll-Paque PLUS (or similar density gradient medium)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Sterile conical tubes (15 mL and 50 mL)

  • Serological pipettes

  • Centrifuge

Procedure:

  • Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

  • Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube, minimizing mixing of the layers.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, carefully aspirate the upper plasma layer.

  • Collect the buffy coat layer containing the PBMCs and transfer to a new 50 mL conical tube.

  • Add sterile PBS to bring the volume to 50 mL and centrifuge at 300 x g for 10 minutes to wash the cells.

  • Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium.

  • Count the cells using a hemocytometer or automated cell counter and assess viability (e.g., with Trypan Blue).

  • Adjust the cell concentration to the desired density for the assay (e.g., 1 x 10^6 cells/mL).

This compound Inhibition of NLRP3 Inflammasome Activation in PBMCs

This protocol details the steps to assess the inhibitory effect of this compound on LPS- and nigericin-induced IL-1β release from human PBMCs.

NDT30805_Assay_Workflow start Start: Isolated PBMCs seed Seed PBMCs in 96-well plate start->seed pre-treat Pre-treat with this compound (various concentrations) seed->pre-treat prime Prime with LPS (e.g., 1 µg/mL, 3 hours) pre-treat->prime activate Activate with Nigericin (e.g., 5 µM, 1 hour) prime->activate collect Collect supernatant activate->collect measure Measure IL-1β release (ELISA) collect->measure analyze Analyze data and determine IC50 measure->analyze end End: Results analyze->end

Figure 3. Experimental workflow for assessing this compound activity.

Materials:

  • Isolated human PBMCs in complete RPMI-1640 medium

  • This compound stock solution (e.g., in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Nigericin sodium salt

  • 96-well cell culture plates

  • Human IL-1β ELISA kit

  • Dimethyl sulfoxide (DMSO) as a vehicle control

Procedure:

  • Seed the isolated PBMCs into a 96-well plate at a density of 1 x 10^5 to 2 x 10^5 cells per well in 100 µL of complete RPMI-1640 medium.

  • Prepare serial dilutions of this compound in complete RPMI-1640 medium. Also prepare a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).

  • Add the diluted this compound or vehicle control to the appropriate wells and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.

  • Prime the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control. Incubate for 3 hours at 37°C.

  • Activate the NLRP3 inflammasome by adding nigericin to a final concentration of 5 µM to all wells except the unstimulated control. Incubate for 1 hour at 37°C.

  • Centrifuge the plate at 300 x g for 5 minutes to pellet the cells.

  • Carefully collect the supernatant for analysis.

  • Quantify the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of IL-1β release for each concentration of this compound and determine the IC50 value.

Further Mechanistic Assays

To further confirm the selective inhibition of the NLRP3 inflammasome by this compound, additional assays can be performed:

  • ASC Speck Assay: This assay visualizes the formation of the ASC speck, a hallmark of inflammasome activation, using immunofluorescence microscopy or flow cytometry in GFP-tagged ASC expressing cells. Inhibition of speck formation by this compound provides direct evidence of its effect on inflammasome assembly.

  • IL-6/TNF-α Selectivity Assays: To demonstrate selectivity for the NLRP3 inflammasome, the effect of this compound on the release of cytokines that are not primarily dependent on this pathway, such as IL-6 and TNF-α, can be measured. This compound should not significantly inhibit the release of these cytokines.

These detailed protocols and application notes provide a comprehensive guide for researchers to effectively utilize this compound as a selective inhibitor to investigate the role of the NLRP3 inflammasome in various biological and pathological processes.

Application Note & Protocol: Quantifying the Inhibitory Effect of NDT-30805 on IL-1β Release

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine central to the innate immune response. Its dysregulation is implicated in a wide range of inflammatory diseases. The production and release of mature IL-1β are tightly controlled by a multi-protein complex known as the inflammasome. The NLRP3 inflammasome, in particular, has emerged as a key player in sensing cellular stress and pathogens, leading to the activation of caspase-1, which in turn cleaves pro-IL-1β into its active, secreted form.[1][2] NDT-30805 is a selective, small-molecule inhibitor of the NLRP3 inflammasome, demonstrating potent suppression of IL-1β release.[3][4] This document provides a detailed protocol for an in vitro IL-1β release assay to characterize the inhibitory activity of this compound.

Signaling Pathway

The canonical activation of the NLRP3 inflammasome is a two-step process. The first signal, or priming, is typically initiated by the binding of pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), to Toll-like receptors (TLRs).[1] This leads to the NF-κB-mediated upregulation of NLRP3 and pro-IL-1β.[1] The second signal, provided by a variety of stimuli including ATP or nigericin, triggers the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1.[1][2] This proximity induces the auto-cleavage and activation of caspase-1, which then processes pro-IL-1β and pro-IL-18 into their mature, biologically active forms for secretion.[1][5] this compound exerts its inhibitory effect by targeting the NLRP3 protein, thereby preventing inflammasome assembly and subsequent IL-1β release.[3]

NLRP3_Pathway cluster_cell Macrophage cluster_inflammasome NLRP3 Inflammasome LPS LPS TLR4 TLR4 LPS->TLR4 Signal 1 (Priming) NFkB NF-κB TLR4->NFkB pro_IL1b_gene pro-IL-1β Gene NFkB->pro_IL1b_gene NLRP3_gene NLRP3 Gene NFkB->NLRP3_gene pro_IL1b pro-IL-1β pro_IL1b_gene->pro_IL1b NLRP3_inactive NLRP3 (inactive) NLRP3_gene->NLRP3_inactive IL1b IL-1β (mature) pro_IL1b->IL1b NLRP3_active NLRP3 NLRP3_inactive->NLRP3_active ATP ATP P2X7 P2X7 Receptor ATP->P2X7 Signal 2 (Activation) K_efflux K+ Efflux P2X7->K_efflux K_efflux->NLRP3_active ASC ASC NLRP3_active->ASC pro_caspase1 pro-Caspase-1 ASC->pro_caspase1 caspase1 Caspase-1 (active) pro_caspase1->caspase1 auto-cleavage caspase1->pro_IL1b cleavage IL1b_released Secreted IL-1β IL1b->IL1b_released NDT30805 This compound NDT30805->NLRP3_active Inhibition experimental_workflow start Start: Isolate PBMCs seed_cells Seed PBMCs into 96-well plate start->seed_cells prime_cells Prime with LPS (Signal 1) seed_cells->prime_cells add_inhibitor Add this compound (or vehicle) prime_cells->add_inhibitor stimulate_cells Stimulate with ATP (Signal 2) add_inhibitor->stimulate_cells collect_supernatant Collect Supernatant stimulate_cells->collect_supernatant elisa Perform IL-1β ELISA collect_supernatant->elisa read_plate Read Absorbance at 450 nm elisa->read_plate analyze_data Analyze Data and Calculate IC50 read_plate->analyze_data end End analyze_data->end

References

Application Notes and Protocols: NDT-30805 In Vitro Dosing Recommendations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NDT-30805 is a potent and selective small-molecule inhibitor of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome.[1] As a triazolopyrimidinone derivative, it effectively suppresses the inflammatory response by targeting a key component of the innate immune system.[1] These application notes provide detailed protocols and dosing recommendations for the in vitro use of this compound in relevant cell-based assays.

Mechanism of Action

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 in response to pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[2] This activation is a two-step process:

  • Priming: The first signal, often initiated by Toll-like receptor (TLR) agonists such as lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) transcription via the NF-κB pathway.

  • Activation: A second stimulus, such as nigericin, ATP, or crystalline substances, triggers the assembly of the NLRP3 inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.

Upon assembly, pro-caspase-1 undergoes auto-cleavage and activation. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell.[2] this compound exerts its inhibitory effect by directly targeting the NLRP3 protein, thereby preventing inflammasome assembly and subsequent downstream inflammatory signaling.

NLRP3_Pathway cluster_cell Cell cluster_activation Signal 2 (Activation) PAMPs_DAMPs PAMPs / DAMPs TLR TLR PAMPs_DAMPs->TLR Signal 1 (Priming) NFkB NF-κB TLR->NFkB pro_IL1b_gene pro-IL-1β Gene NFkB->pro_IL1b_gene NLRP3_gene NLRP3 Gene NFkB->NLRP3_gene pro_IL1b pro-IL-1β pro_IL1b_gene->pro_IL1b NLRP3_protein NLRP3 NLRP3_gene->NLRP3_protein IL1b Mature IL-1β Inflammasome NLRP3 Inflammasome (NLRP3, ASC, pro-caspase-1) NLRP3_protein->Inflammasome ASC ASC ASC->Inflammasome pro_caspase1 pro-caspase-1 pro_caspase1->Inflammasome caspase1 Active Caspase-1 Inflammasome->caspase1 Activation caspase1->IL1b Cleavage Secretion Secretion IL1b->Secretion NDT_30805 This compound NDT_30805->Inflammasome Inhibition Stimuli Nigericin, ATP, etc. Stimuli->NLRP3_protein

NLRP3 Inflammasome Signaling Pathway and Inhibition by this compound.

Dosing Recommendations for In Vitro Assays

The following table summarizes the recommended concentration ranges for this compound in common in vitro assays. The optimal concentration may vary depending on the cell type, experimental conditions, and the specific endpoint being measured. A dose-response experiment is recommended to determine the optimal concentration for your specific model.

Assay TypeCell TypeRecommended Concentration RangeIC50Reference
IL-1β Release AssayHuman PBMCs0.01 - 2 µM0.013 µM[1]
ASC Speck Formation AssayTHP-1 cells0.01 - 2 µM0.034 µM (for ASC)[1][3]

Note on Solubility and Preparation:

This compound is a hydrophobic compound. For use in cell culture, it is recommended to prepare a concentrated stock solution in a suitable organic solvent such as dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. It is advisable to prepare fresh dilutions of this compound in culture medium for each experiment.

Experimental Protocols

Protocol 1: Inhibition of IL-1β Release in Human PBMCs

This protocol describes how to assess the inhibitory effect of this compound on NLRP3 inflammasome-mediated IL-1β release in human peripheral blood mononuclear cells (PBMCs).

IL1b_Release_Workflow cluster_workflow Experimental Workflow start Isolate PBMCs seed Seed PBMCs in 96-well plate start->seed prime Prime with LPS (e.g., 1 µg/mL, 3 hours) seed->prime treat Pre-incubate with this compound (e.g., 30 minutes) prime->treat stimulate Stimulate with Nigericin (e.g., 5 µM, 1 hour) treat->stimulate collect Collect Supernatant stimulate->collect analyze Analyze IL-1β by ELISA collect->analyze ASC_Speck_Workflow cluster_workflow Experimental Workflow start Seed THP-1-ASC-GFP cells differentiate Differentiate with PMA (optional) start->differentiate prime Prime with LPS (e.g., 100 ng/mL, 3 hours) differentiate->prime treat Pre-incubate with this compound (e.g., 30 minutes) prime->treat stimulate Stimulate with Nigericin (e.g., 10 µM, 30 minutes) treat->stimulate fix_stain Fix and Stain Nuclei (DAPI) stimulate->fix_stain analyze Analyze by Fluorescence Microscopy fix_stain->analyze

References

Preparing Stock Solutions of NDT-30805: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and use of NDT-30805, a selective inhibitor of the NLRP3 inflammasome. These guidelines are intended to assist researchers in accurately preparing stock solutions and designing experiments to investigate the role of the NLRP3 inflammasome in inflammation and immunity.

Introduction to this compound

This compound is a potent and selective small-molecule inhibitor of the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome.[1][2][3][4] The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by activating caspase-1 and subsequently processing the pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18. Aberrant activation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases. This compound exerts its inhibitory effect by docking into the NACHT domain of the NLRP3 protein, thereby preventing inflammasome assembly and activation.

Data Presentation

The following tables summarize the key chemical and biological properties of this compound.

Table 1: Chemical Properties of this compound

PropertyValue
Molecular Formula C₂₃H₂₂N₆S
Molecular Weight 414.53 g/mol [5][6][7]
Appearance Solid
Solubility Soluble in DMSO (up to 100 mM)
Storage Store powder at -20°C for up to 3 years. Store solutions in DMSO at -80°C for up to 6 months.[6]

Table 2: Biological Activity of this compound

AssayCell TypeIC₅₀Reference
IL-1β ReleaseHuman PBMCs13 nM[5][6]Harrison et al., 2022
ASC Speck FormationTHP-1 ASC-GFP cells34 nMHarrison et al., 2022
IL-1β ReleaseHuman Whole Blood1500 nMHarrison et al., 2022

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows: Mass (mg) = 10 mmol/L * 1 L/1000 mL * 414.53 g/mol * 1000 mg/g = 4.1453 mg

  • Weighing the compound:

    • Carefully weigh out approximately 4.15 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Dissolving the compound:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Ensuring complete dissolution:

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage:

    • Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage (up to 6 months).[6] For short-term storage (up to 1 month), -20°C is acceptable.

G cluster_0 Stock Solution Preparation Calculate Mass Calculate Mass Weigh this compound Weigh this compound Calculate Mass->Weigh this compound Required amount Add DMSO Add DMSO Weigh this compound->Add DMSO Transfer to tube Vortex to Dissolve Vortex to Dissolve Add DMSO->Vortex to Dissolve Ensure complete solubilization Aliquot Aliquot Vortex to Dissolve->Aliquot Prevent freeze-thaw cycles Store at -80°C Store at -80°C Aliquot->Store at -80°C Long-term stability

Workflow for this compound stock solution preparation.

In Vitro Assay for NLRP3 Inflammasome Inhibition: IL-1β Release in Human PBMCs

This protocol provides a method to assess the inhibitory activity of this compound on NLRP3 inflammasome activation in human peripheral blood mononuclear cells (PBMCs) by measuring the release of IL-1β.

Materials:

  • Human PBMCs

  • RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

  • Lipopolysaccharide (LPS)

  • Adenosine triphosphate (ATP) or Nigericin

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • Human IL-1β ELISA kit

  • Plate reader

Procedure:

  • Cell Seeding:

    • Isolate PBMCs from healthy human blood using density gradient centrifugation.

    • Resuspend PBMCs in complete RPMI-1640 medium.

    • Seed the cells in a 96-well plate at a density of 2 x 10⁵ cells/well.

  • Priming:

    • Prime the cells with LPS (e.g., 100 ng/mL) for 3-4 hours at 37°C in a 5% CO₂ incubator. This step upregulates the expression of pro-IL-1β and NLRP3.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium from the 10 mM stock solution. Ensure the final DMSO concentration is below 0.1% to avoid cytotoxicity.

    • Add the diluted this compound or vehicle control (DMSO) to the primed cells and incubate for 30-60 minutes at 37°C.

  • Activation:

    • Activate the NLRP3 inflammasome by adding an activation signal such as ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM) to the wells.

    • Incubate for an additional 30-60 minutes at 37°C.

  • Sample Collection and Analysis:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the cell culture supernatants.

    • Quantify the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

    • Determine the IC₅₀ value of this compound by plotting the IL-1β concentration against the inhibitor concentration.

In Vitro Assay for NLRP3 Inflammasome Inhibition: ASC Speck Formation in THP-1 Cells

This protocol describes a method to visualize and quantify the inhibition of NLRP3 inflammasome-dependent ASC (Apoptosis-associated speck-like protein containing a CARD) speck formation using THP-1 ASC-GFP reporter cells.

Materials:

  • THP-1 ASC-GFP reporter cell line

  • RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)

  • Lipopolysaccharide (LPS)

  • Nigericin

  • This compound stock solution (10 mM in DMSO)

  • Fluorescence microscope or high-content imaging system

  • 96-well imaging plates

Procedure:

  • Cell Culture and Seeding:

    • Culture THP-1 ASC-GFP cells in complete RPMI-1640 medium.

    • Seed the cells in a 96-well imaging plate at an appropriate density.

    • For differentiated macrophage-like cells, treat with a low concentration of PMA (e.g., 25-100 nM) for 24-48 hours, followed by a rest period in fresh medium.

  • Priming:

    • Prime the cells with LPS (e.g., 100 ng/mL) for 3-4 hours at 37°C to induce the expression of NLRP3 and pro-IL-1β.

  • Inhibitor Treatment:

    • Add serial dilutions of this compound or vehicle control to the primed cells and incubate for 30-60 minutes.

  • Activation:

    • Activate the NLRP3 inflammasome with Nigericin (e.g., 10 µM) and incubate for 30-60 minutes.

  • Imaging and Quantification:

    • Visualize the formation of fluorescent ASC specks using a fluorescence microscope.

    • Quantify the percentage of cells with ASC specks using automated image analysis software or by manual counting.

    • Calculate the IC₅₀ of this compound for the inhibition of ASC speck formation.

Signaling Pathway

G cluster_0 NLRP3 Inflammasome Pathway PAMPs_DAMPs PAMPs / DAMPs TLR TLR PAMPs_DAMPs->TLR Signal 1 (Priming) NF_kB NF-κB Signaling TLR->NF_kB Pro_IL1B Pro-IL-1β Transcription NF_kB->Pro_IL1B NLRP3_Transcription NLRP3 Transcription NF_kB->NLRP3_Transcription Mature_IL1B Mature IL-1β Secretion Pro_IL1B->Mature_IL1B NLRP3 NLRP3 NLRP3_Transcription->NLRP3 Activation_Signal Activation Signal (e.g., Nigericin, ATP) Activation_Signal->NLRP3 Signal 2 (Activation) ASC ASC NLRP3->ASC Oligomerization NDT_30805 This compound NDT_30805->NLRP3 Inhibition Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Recruitment Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Cleavage Caspase1->Pro_IL1B Cleavage

NLRP3 inflammasome signaling pathway and the point of inhibition by this compound.

References

Application Notes and Protocols for NDT-30805 in NLRP3 Co-Immunoprecipitation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, playing a pivotal role in the response to both pathogenic microbes and endogenous danger signals.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases. NDT-30805 is a selective inhibitor of the NLRP3 inflammasome, demonstrating potent inhibition of interleukin-1β (IL-1β) release and apoptosis-associated speck-like protein containing a CARD (ASC) speck formation.[3][4] Co-immunoprecipitation (Co-IP) is a powerful technique to study protein-protein interactions and is essential for elucidating the mechanism of action of inhibitors like this compound on the assembly of the NLRP3 inflammasome complex.[5]

These application notes provide detailed protocols for utilizing this compound in co-immunoprecipitation assays to investigate its effects on the interaction between NLRP3 and its key binding partner, ASC.

Data Presentation

The inhibitory effect of this compound on the NLRP3-ASC interaction can be quantified by measuring the amount of co-precipitated protein. While specific quantitative data for this compound in a co-immunoprecipitation assay is not yet publicly available, the following table represents a hypothetical dataset to illustrate the expected outcome of such an experiment. The data would typically be obtained through densitometric analysis of western blot bands.

Table 1: Hypothetical Quantitative Analysis of NLRP3-ASC Co-Immunoprecipitation in the Presence of this compound

Treatment GroupThis compound Conc. (µM)NLRP3 Input (Relative Units)Co-IP ASC (Relative Units)% Inhibition of NLRP3-ASC Interaction
Vehicle Control (DMSO)0100950%
This compound0.011006531.6%
This compound0.11003068.4%
This compound11001089.5%
This compound10100594.7%
Negative Control (IgG)01002-

Note: This table presents hypothetical data for illustrative purposes. Actual results may vary based on experimental conditions.

Inhibitory Profile of this compound on NLRP3 Inflammasome Activation

AssayCell TypeIC50 (µM)
IL-1β ReleaseHuman PBMCs0.013[3][4]
ASC Speck FormationTHP-1 ASC-GFP cells0.034[3]

Signaling Pathways and Experimental Workflow

To understand the context of these experiments, it is crucial to visualize the NLRP3 inflammasome activation pathway and the experimental workflow for co-immunoprecipitation.

NLRP3_Signaling_Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) PAMPs_DAMPs PAMPs / DAMPs TLR_TNFR TLR / TNFR PAMPs_DAMPs->TLR_TNFR NFkB NF-κB Activation TLR_TNFR->NFkB Transcription ↑ NLRP3 & pro-IL-1β Transcription NFkB->Transcription Stimuli ATP, Nigericin, etc. K_efflux K+ Efflux Stimuli->K_efflux NLRP3_inactive Inactive NLRP3 K_efflux->NLRP3_inactive NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active NDT_30805 This compound NDT_30805->NLRP3_active Inhibition ASC ASC NLRP3_active->ASC recruits Inflammasome NLRP3 Inflammasome (NLRP3-ASC-Caspase-1) NLRP3_active->Inflammasome Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits ASC->Inflammasome Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b GSDMD Gasdermin D Casp1->GSDMD IL1b Mature IL-1β Pro_IL1b->IL1b Pyroptosis Pyroptosis GSDMD->Pyroptosis

Caption: Canonical NLRP3 Inflammasome Activation Pathway and the inhibitory action of this compound.

Co_IP_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis_ip Cell Lysis & Immunoprecipitation cluster_analysis Analysis Cell_Culture 1. Culture THP-1 monocytes PMA_diff 2. Differentiate with PMA Cell_Culture->PMA_diff Priming 3. Prime with LPS PMA_diff->Priming Inhibitor 4. Treat with this compound or Vehicle Priming->Inhibitor Activation 5. Activate with Nigericin/ATP Inhibitor->Activation Lysis 6. Lyse cells Activation->Lysis Preclear 7. Pre-clear lysate with IgG beads Lysis->Preclear IP 8. Incubate with anti-NLRP3 Ab Preclear->IP Capture 9. Capture with Protein A/G beads IP->Capture Wash 10. Wash beads Capture->Wash Elution 11. Elute protein complexes Wash->Elution SDS_PAGE 12. SDS-PAGE Elution->SDS_PAGE Western_Blot 13. Western Blot for NLRP3 and ASC SDS_PAGE->Western_Blot Analysis 14. Densitometry Analysis Western_Blot->Analysis

Caption: Experimental workflow for co-immunoprecipitation of NLRP3 and its interacting proteins.

Experimental Protocols

Protocol 1: Co-Immunoprecipitation of Endogenous NLRP3 and ASC from THP-1 Cells

This protocol is adapted from established methods for NLRP3 co-immunoprecipitation.[5]

Materials:

  • Human monocytic THP-1 cell line

  • RPMI-1640 medium, fetal bovine serum (FBS), Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • Nigericin or ATP

  • This compound (and appropriate vehicle, e.g., DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Co-IP Lysis Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, with freshly added protease and phosphatase inhibitors

  • Anti-NLRP3 antibody for immunoprecipitation

  • Anti-ASC antibody for western blotting

  • Normal rabbit or mouse IgG (as isotype control)

  • Protein A/G magnetic beads

  • SDS-PAGE gels and buffers

  • Western blotting reagents and equipment

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed 5 x 10^6 cells per 10 cm dish and differentiate into macrophage-like cells by treating with 100 nM PMA for 48-72 hours.

  • Inflammasome Priming and this compound Treatment:

    • Prime the differentiated THP-1 cells with 1 µg/mL LPS for 3-4 hours.

    • Pre-incubate the cells with the desired concentrations of this compound or vehicle control (DMSO) for 30-60 minutes.

  • Inflammasome Activation:

    • Activate the NLRP3 inflammasome by treating the cells with 10 µM Nigericin for 30-60 minutes or 5 mM ATP for 30 minutes.

  • Cell Lysis:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold Co-IP Lysis Buffer to each dish, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

  • Pre-clearing the Lysate:

    • Add 1 µg of normal IgG and 20 µL of Protein A/G magnetic beads to the cleared lysate.

    • Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

    • Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add 2-4 µg of anti-NLRP3 antibody to the pre-cleared lysate. As a negative control, add an equivalent amount of isotype control IgG to a separate tube of lysate.

    • Incubate overnight at 4°C with gentle rotation.

    • Add 30 µL of Protein A/G magnetic beads and incubate for an additional 2-4 hours at 4°C.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads three times with 1 mL of ice-cold Co-IP Lysis Buffer. After the final wash, carefully remove all residual buffer.

  • Elution and Analysis:

    • Resuspend the beads in 40 µL of 2x Laemmli sample buffer and boil at 95-100°C for 10 minutes to elute the protein complexes.

    • Pellet the beads and load the supernatant onto an SDS-PAGE gel.

    • Perform western blotting according to standard procedures, probing with primary antibodies against NLRP3 and ASC.

Conclusion

The provided protocols and application notes offer a framework for investigating the inhibitory effects of this compound on the NLRP3 inflammasome using co-immunoprecipitation. By assessing the disruption of the NLRP3-ASC interaction, researchers can gain valuable mechanistic insights into how this compound modulates NLRP3 inflammasome assembly and function. This information is crucial for the development of novel therapeutics targeting NLRP3-driven inflammatory diseases.

References

Application Notes and Protocols: Measuring the Efficacy of NDT-30805 in NLRP3 Inflammasome Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The innate immune system utilizes intracellular multi-protein complexes known as inflammasomes to detect pathogenic microbes and sterile stressors, initiating an inflammatory response.[1][2] The NLRP3 inflammasome is a key component of this system and has been implicated in a wide range of inflammatory diseases, including autoinflammatory syndromes, type 2 diabetes, Alzheimer's disease, and atherosclerosis.[1][3] Activation of the NLRP3 inflammasome is a two-step process: a priming signal (Signal 1) upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β), while a subsequent activation signal (Signal 2) triggers the assembly of the NLRP3 inflammasome complex.[4][5] This complex, composed of the NLRP3 sensor, the ASC (apoptosis-associated speck-like protein containing a CARD) adaptor, and pro-caspase-1, leads to the autocatalytic activation of caspase-1.[2][4] Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms and can also induce a form of inflammatory cell death known as pyroptosis through the cleavage of gasdermin D.[1][6]

NDT-30805 is a selective, potent small-molecule inhibitor of the NLRP3 inflammasome.[7][8] As a triazolopyrimidinone derivative, it presents a promising therapeutic candidate for NLRP3-driven diseases.[7][8] These application notes provide detailed protocols for assessing the efficacy of this compound in inhibiting NLRP3 inflammasome activation in vitro. The following sections describe methods to quantify key downstream events of inflammasome activation, including IL-1β release, ASC speck formation, and caspase-1 activation.

This compound Efficacy Data

The inhibitory activity of this compound on the NLRP3 inflammasome has been quantified in various cellular assays. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).

Assay TypeCell TypeActivatorsIC50 (µM)Reference
IL-1β ReleaseHuman PBMCsLPS + Nigericin0.013[7][8]
ASC Speck FormationTHP-1-ASC-GFPLPS + Nigericin0.034[7]
IL-1β ReleaseHuman Whole BloodLPS + NigericinNot explicitly stated, but noted to be more potent than CP-456,773 (IC50 = 2.9 µM)[8]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of NLRP3 inflammasome activation and the points of intervention and measurement, the following diagrams are provided.

NLRP3_Pathway cluster_signal1 Signal 1: Priming cluster_signal2 Signal 2: Activation cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription Transcription NFkB->Transcription pro_IL1B pro-IL-1β Transcription->pro_IL1B NLRP3_gene NLRP3 Transcription->NLRP3_gene IL1B Mature IL-1β pro_IL1B->IL1B Stimuli Stimuli (e.g., Nigericin, ATP) NLRP3_protein NLRP3 Stimuli->NLRP3_protein Inflammasome NLRP3 Inflammasome Assembly NLRP3_protein->Inflammasome ASC ASC ASC->Inflammasome pro_caspase1 pro-Caspase-1 pro_caspase1->Inflammasome Caspase1 Active Caspase-1 Inflammasome->Caspase1 NDT30805 This compound NDT30805->NLRP3_protein Inhibition Caspase1->IL1B Cleavage GSDMD Gasdermin D Caspase1->GSDMD Cleavage Secretion Secretion IL1B->Secretion Pyroptosis Pyroptosis GSDMD->Pyroptosis

Caption: NLRP3 inflammasome activation pathway and point of inhibition by this compound.

Experimental_Workflow cluster_assays 7. Downstream Assays Cell_Culture 1. Cell Culture (e.g., THP-1, PBMCs) Priming 2. Priming (Signal 1) (e.g., LPS) Cell_Culture->Priming Inhibitor 3. Inhibitor Treatment (this compound or Vehicle) Priming->Inhibitor Activation 4. Activation (Signal 2) (e.g., Nigericin) Inhibitor->Activation Incubation 5. Incubation Activation->Incubation Sample_Collection 6. Sample Collection (Supernatant & Cell Lysate) Incubation->Sample_Collection ELISA IL-1β ELISA Sample_Collection->ELISA ASC_Speck ASC Speck Assay Sample_Collection->ASC_Speck Caspase1_Assay Caspase-1 Activity Assay Sample_Collection->Caspase1_Assay

Caption: General experimental workflow for assessing this compound efficacy.

Experimental Protocols

Protocol 1: Measurement of IL-1β Release by ELISA

This protocol is designed to quantify the amount of mature IL-1β secreted from cells following inflammasome activation and treatment with this compound.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or THP-1 monocytes

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation (optional)

  • Lipopolysaccharide (LPS)

  • Nigericin or ATP

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Human IL-1β ELISA kit

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture and Plating:

    • For THP-1 cells: Seed THP-1 monocytes at a density of 0.5 x 10^6 cells/mL in a 96-well plate. For differentiation into macrophage-like cells, treat with 100 ng/mL PMA for 24-48 hours. After differentiation, wash the cells with fresh medium.

    • For PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend cells in RPMI-1640 and plate at a density of 1 x 10^6 cells/well in a 96-well plate.

  • Priming (Signal 1):

    • Prime the cells with 1 µg/mL LPS for 3-4 hours at 37°C in a CO2 incubator. This step is crucial for the upregulation of pro-IL-1β and NLRP3.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in culture medium. A typical concentration range to test would be 0.001 to 10 µM.

    • After the priming step, carefully remove the LPS-containing medium and replace it with fresh medium containing the desired concentrations of this compound or DMSO as a vehicle control.

    • Incubate for 30-60 minutes at 37°C.

  • Activation (Signal 2):

    • Add the NLRP3 activator. For example, use 10 µM nigericin or 5 mM ATP.[9]

    • Incubate for 1-2 hours at 37°C.

  • Sample Collection:

    • Centrifuge the plate at 300 x g for 5 minutes to pellet the cells.

    • Carefully collect the supernatant without disturbing the cell pellet.

  • ELISA:

    • Perform the IL-1β ELISA on the collected supernatants according to the manufacturer's instructions.

    • Read the absorbance on a microplate reader and calculate the concentration of IL-1β based on the standard curve.

  • Data Analysis:

    • Plot the IL-1β concentration against the log concentration of this compound.

    • Calculate the IC50 value using a suitable non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope).

Protocol 2: ASC Speck Formation Assay by Fluorescence Microscopy

This protocol visualizes the formation of ASC specks, a hallmark of inflammasome assembly, and assesses the inhibitory effect of this compound.[10]

Materials:

  • THP-1-ASC-GFP reporter cell line (or other cells suitable for immunofluorescence)

  • Culture medium and reagents as in Protocol 1

  • This compound

  • LPS and Nigericin

  • Hoechst 33342 or DAPI for nuclear staining

  • Paraformaldehyde (PFA) for fixing

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Plating:

    • Seed THP-1-ASC-GFP cells onto glass coverslips in a 24-well plate at an appropriate density to achieve 70-80% confluency.

  • Priming, Inhibitor Treatment, and Activation:

    • Follow steps 2-4 from Protocol 1.

  • Fixation and Staining:

    • After the activation step, carefully wash the cells with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • (Optional, if not using a reporter cell line) Permeabilize the cells with permeabilization buffer for 10 minutes. Block with an appropriate blocking buffer and then incubate with a primary antibody against ASC, followed by a fluorescently labeled secondary antibody.

    • Stain the nuclei with Hoechst 33342 or DAPI for 5 minutes.

    • Wash three times with PBS.

  • Imaging:

    • Mount the coverslips onto microscope slides using a mounting medium.

    • Image the cells using a fluorescence microscope. Capture images from multiple random fields for each condition.

  • Data Analysis:

    • Quantify the percentage of cells with ASC specks (a single, bright fluorescent aggregate per cell) for each treatment condition.

    • Calculate the inhibition of ASC speck formation by this compound relative to the vehicle control.

Protocol 3: Caspase-1 Activity Assay

This protocol measures the enzymatic activity of caspase-1, a direct indicator of inflammasome activation.[11][12]

Materials:

  • Cells and reagents for cell culture, priming, and activation as in Protocol 1.

  • This compound

  • Caspase-1 activity assay kit (colorimetric or fluorometric). These kits typically contain a specific caspase-1 substrate (e.g., Ac-YVAD-pNA or a fluorescent substrate) and a cell lysis buffer.[13][14]

  • 96-well plate

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Cell Treatment:

    • Follow steps 1-4 from Protocol 1 to culture, prime, treat with inhibitor, and activate the cells in a 96-well plate.

  • Cell Lysis:

    • After the activation step, collect both the supernatant and the cell pellet. Some protocols suggest measuring caspase-1 activity in the supernatant, while others use cell lysates.[15] For a comprehensive analysis, both can be assessed.

    • To prepare cell lysates, centrifuge the plate, remove the supernatant (which can be used for IL-1β ELISA), and add the lysis buffer provided in the caspase-1 activity assay kit to the cell pellet.

    • Incubate on ice for the time recommended by the manufacturer.

  • Caspase-1 Activity Measurement:

    • Transfer the cell lysates (or supernatants) to a new 96-well plate.

    • Add the caspase-1 substrate solution to each well according to the kit's protocol.

    • Incubate at 37°C for the recommended time (typically 1-2 hours), protected from light if using a fluorometric assay.

  • Data Acquisition:

    • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader at the appropriate wavelength.[14]

  • Data Analysis:

    • Subtract the background reading (from wells with no cell lysate).

    • Normalize the caspase-1 activity to the total protein concentration of the lysate if desired.

    • Calculate the percentage of inhibition of caspase-1 activity by this compound compared to the vehicle-treated control.

    • Determine the IC50 value as described in Protocol 1.

Conclusion

The protocols outlined in these application notes provide a robust framework for researchers to evaluate the efficacy of this compound as an inhibitor of the NLRP3 inflammasome. By employing a multi-faceted approach that includes quantifying cytokine release, visualizing inflammasome assembly, and measuring key enzyme activity, a comprehensive understanding of the compound's mechanism of action and potency can be achieved. These methods are essential for the preclinical development and characterization of novel NLRP3 inflammasome inhibitors.

References

Troubleshooting & Optimization

NDT-30805 solubility issues in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NDT-30805. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a specific focus on solubility in DMSO.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO). DMSO is a polar aprotic solvent capable of dissolving a wide array of organic compounds.[1]

Q2: What is the known biological activity of this compound?

A2: this compound is a selective inhibitor of the NLRP3 inflammasome.[2][3][4][5] It has been shown to inhibit the release of IL-1β in Peripheral Blood Mononuclear Cells (PBMCs) with an IC50 value of 0.013 μM.[2][3][4] It also inhibits the formation of ASC specks in THP1-ASC-GFP cells.[2][4]

Q3: What are the typical working concentrations for this compound in in-vitro assays?

A3: Based on its potent IC50 value, typical working concentrations for in-vitro experiments, such as in PBMCs, range from 0 to 2 μM.[2][4] The optimal concentration should be determined empirically for your specific cell type and experimental conditions.

Troubleshooting Guide: Solubility Issues

This guide addresses common problems related to the solubility of this compound in DMSO and its subsequent use in aqueous experimental media.

Issue 1: this compound powder is not dissolving in DMSO.
  • Possible Cause: The concentration of this compound is too high for the volume of DMSO used.

  • Troubleshooting Steps:

    • Increase Solvent Volume: Gradually add more DMSO to the vial while vortexing.

    • Gentle Warming: Warm the solution to 37°C for a short period (5-10 minutes) to aid dissolution. Avoid excessive heat, which could degrade the compound.

    • Sonication: Use a sonicator bath for a few minutes to break up any clumps and enhance dissolution.

    • Fresh Solvent: Ensure the DMSO used is of high purity and anhydrous, as absorbed water can affect its solvating properties.

Issue 2: Precipitation is observed when diluting the DMSO stock solution into aqueous media (e.g., cell culture medium).
  • Possible Cause: this compound has limited solubility in aqueous solutions. The addition of the DMSO stock to the aqueous medium causes the compound to crash out of solution.

  • Troubleshooting Steps:

    • Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your experiment.

    • Increase the Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is often tolerated. Increasing the final DMSO percentage may help keep the compound in solution. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

    • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous medium. This can sometimes prevent immediate precipitation.

    • Pre-warm the Medium: Adding the DMSO stock to a pre-warmed (37°C) aqueous medium can sometimes improve solubility.

    • Use of Pluronic F-68: For particularly challenging compounds, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 to the final medium can help maintain solubility. The concentration of Pluronic F-68 should be optimized and tested for cellular toxicity.

Issue 3: Inconsistent experimental results.
  • Possible Cause: The compound may not be fully in solution, leading to variability in the actual concentration between experiments.

  • Troubleshooting Steps:

    • Visual Inspection: Before each use, visually inspect your stock and working solutions for any signs of precipitation.

    • Fresh Dilutions: Prepare fresh working solutions from your DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of diluted aqueous solutions.

    • Consistent Protocol: Ensure a consistent and standardized protocol for preparing your solutions for every experiment.

Quantitative Data Summary

ParameterValueSource
Biological Activity
IC50 (IL-1β release in PBMCs)0.013 μM[2][3][4]
Recommended Solvents
Stock SolutionDMSO[4]
Typical In-Vitro Working Concentration 0 - 2 μM[2][4]
Storage Conditions
SolidStore at -20°C for the long term.General Practice
DMSO Stock SolutionStore at -20°C. Avoid repeated freeze-thaw cycles.General Practice

Experimental Protocols

Protocol for Preparing this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly. If necessary, use gentle warming (37°C) or sonication to ensure complete dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol for Preparing Working Solutions for In-Vitro Assays
  • Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Pre-warming: Pre-warm your cell culture medium to 37°C.

  • Dilution: Perform a serial dilution of the DMSO stock into the pre-warmed cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the medium is consistent across all conditions and does not exceed a level toxic to your cells (typically ≤ 0.5%).

  • Mixing: Mix thoroughly by gentle inversion or pipetting.

  • Application: Immediately add the final working solutions to your cell cultures.

Visualizations

G cluster_pathway NLRP3 Inflammasome Signaling Pathway PAMPs PAMPs/DAMPs NFkB NF-κB Activation PAMPs->NFkB Pro_IL1b Pro-IL-1β Pro-IL-18 NFkB->Pro_IL1b NLRP3_priming NLRP3 Priming NFkB->NLRP3_priming IL1b Mature IL-1β IL-18 Pro_IL1b->IL1b NLRP3_Assembly NLRP3 Inflammasome Assembly NLRP3_priming->NLRP3_Assembly Activation_Signal Activation Signal (e.g., K+ efflux) Activation_Signal->NLRP3_Assembly ASC ASC NLRP3_Assembly->ASC Caspase1 Pro-Caspase-1 ASC->Caspase1 Active_Caspase1 Active Caspase-1 Caspase1->Active_Caspase1 Active_Caspase1->Pro_IL1b Cleavage NDT_30805 This compound NDT_30805->NLRP3_Assembly Inflammation Inflammation IL1b->Inflammation

Caption: this compound inhibits the NLRP3 inflammasome assembly.

G cluster_workflow Troubleshooting Workflow for Solubility Issues start Start: Precipitation Observed check_stock Check DMSO Stock Solution start->check_stock is_stock_clear Is Stock Clear? check_stock->is_stock_clear re_dissolve Re-dissolve Stock: - Vortex - Gentle Heat (37°C) - Sonicate is_stock_clear->re_dissolve No check_dilution Evaluate Dilution in Aqueous Media is_stock_clear->check_dilution Yes re_dissolve->check_stock lower_conc Lower Final Concentration check_dilution->lower_conc increase_dmso Increase Final DMSO % (e.g., 0.5%) check_dilution->increase_dmso serial_dilution Use Serial Dilution check_dilution->serial_dilution end_success Success: Solution is Clear lower_conc->end_success increase_dmso->end_success serial_dilution->end_success end_fail If still precipitating, consider formulation with excipients.

Caption: A logical workflow to troubleshoot this compound precipitation.

References

potential off-target effects of NDT-30805

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with NDT-30805, a selective NLRP3 inflammasome inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective small molecule inhibitor of the NLRP3 inflammasome.[1] It functions by disrupting the formation of the NLRP3 inflammasome complex, which in turn prevents the activation of caspase-1 and the subsequent release of the pro-inflammatory cytokines IL-1β and IL-18.[1]

Q2: What is the evidence for the selectivity of this compound?

A2: The selectivity of this compound has been demonstrated through several key experiments. Mechanistic evidence points to selective inhibition of the NLRP3 inflammasome, as shown in an ASC speck assay.[1] Further studies have shown that this compound does not affect the release of inflammatory cytokines IL-6 and TNFα, indicating its specificity for the NLRP3 pathway over other inflammatory signaling cascades.[1]

Q3: What are the known IC50 values for this compound?

A3: this compound has been shown to be a highly potent inhibitor of NLRP3-mediated IL-1β release. The following table summarizes the reported IC50 values.

Assay SystemIC50 Value (µM)Reference
IL-1β Release from human PBMCs0.013[2]
IL-1β Release from human Whole Blood2.9[1]

Q4: Has this compound been tested in clinical trials?

A4: Based on publicly available information, there is no evidence to suggest that this compound has entered human clinical trials. It is currently considered a tool molecule for research and lead development.[1]

Troubleshooting Guides

Issue 1: I am not observing the expected inhibition of IL-1β in my cell-based assay.

  • Possible Cause 1: Suboptimal Assay Conditions. The activation of the NLRP3 inflammasome is a two-step process requiring both a priming signal (e.g., LPS) and an activation signal (e.g., nigericin or ATP). Ensure that both priming and activation steps are optimized for your specific cell type.

  • Troubleshooting Step 1: Titrate the concentrations of your priming and activation agents to ensure robust NLRP3 activation in your control wells.

  • Possible Cause 2: Compound Solubility. this compound is a highly soluble molecule, but improper dissolution can still occur.[1]

  • Troubleshooting Step 2: Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in your cell culture media. Visually inspect for any precipitation.

  • Possible Cause 3: Cell Health. Unhealthy or dying cells can lead to inconsistent results.

  • Troubleshooting Step 3: Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your experiment to ensure that the observed effects are not due to cytotoxicity.

Issue 2: I am concerned about potential off-target effects in my experimental model.

  • Possible Cause: While this compound is reported to be a selective NLRP3 inhibitor, it has not been profiled against a comprehensive panel of all possible off-targets.

  • Troubleshooting Step 1: Perform Selectivity Assays. To confirm selectivity in your system, measure the levels of cytokines not directly downstream of the NLRP3 inflammasome, such as TNFα and IL-6. A selective NLRP3 inhibitor should not significantly affect the production of these cytokines.[1]

  • Troubleshooting Step 2: Use a Structurally Unrelated NLRP3 Inhibitor. As a control, use a different, structurally unrelated NLRP3 inhibitor (e.g., CP-456,773) in parallel. If both compounds produce the same biological effect, it is more likely to be a result of NLRP3 inhibition.

  • Troubleshooting Step 3: ASC Speck Formation Assay. Directly visualize the formation of the ASC speck, a key component of the inflammasome, in the presence and absence of this compound. This can provide direct evidence of NLRP3 inflammasome inhibition.[1]

Experimental Protocols

1. IL-6/TNFα Selectivity Assay

  • Objective: To determine if this compound selectively inhibits the NLRP3 inflammasome without affecting other inflammatory pathways.

  • Methodology:

    • Plate human peripheral blood mononuclear cells (PBMCs) in a 96-well plate.

    • Pre-incubate the cells with various concentrations of this compound for 30 minutes.

    • Stimulate the cells with a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS), to induce the production of IL-6 and TNFα.

    • Incubate for the appropriate time to allow for cytokine production (typically 4-6 hours).

    • Collect the cell culture supernatant.

    • Quantify the levels of IL-6 and TNFα in the supernatant using a commercially available ELISA kit.

    • A selective NLRP3 inhibitor should not significantly reduce the levels of IL-6 and TNFα at concentrations that inhibit IL-1β.

2. ASC Speck Assay

  • Objective: To visually confirm the inhibition of NLRP3 inflammasome formation by this compound.

  • Methodology:

    • Use a suitable cell line that expresses a fluorescently tagged ASC protein (e.g., THP-1-ASC-GFP).

    • Plate the cells in a format suitable for microscopy (e.g., glass-bottom plates).

    • Pre-incubate the cells with this compound for 30 minutes.

    • Prime the cells with LPS for a specified duration.

    • Activate the NLRP3 inflammasome with a stimulus such as nigericin.

    • Fix and permeabilize the cells.

    • Image the cells using confocal microscopy.

    • Quantify the number of cells containing fluorescent ASC specks. A potent NLRP3 inhibitor will significantly reduce the formation of these specks.[1][2]

Visualizations

NLRP3_Activation_Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_output Effector Phase PAMPs_DAMPs PAMPs/DAMPs TLR TLR PAMPs_DAMPs->TLR NFkB NF-κB Activation TLR->NFkB Pro_IL1b Pro-IL-1β NFkB->Pro_IL1b Pro_IL18 Pro-IL-18 NFkB->Pro_IL18 NLRP3_protein NLRP3 Protein NFkB->NLRP3_protein IL1b IL-1β Pro_IL1b->IL1b Casp-1 IL18 IL-18 Pro_IL18->IL18 Casp-1 NLRP3_Assembly NLRP3 Inflammasome Assembly NLRP3_protein->NLRP3_Assembly Activation_Signal e.g., ATP, Nigericin Activation_Signal->NLRP3_Assembly Casp1 Active Caspase-1 NLRP3_Assembly->Casp1 ASC ASC ASC->NLRP3_Assembly Pro_Casp1 Pro-Caspase-1 Pro_Casp1->NLRP3_Assembly Pyroptosis Pyroptosis Casp1->Pyroptosis NDT30805 This compound NDT30805->NLRP3_Assembly Inhibits

Caption: NLRP3 Inflammasome Activation Pathway and Point of Inhibition by this compound.

Off_Target_Workflow cluster_experiment Experimental Setup cluster_primary_assay Primary Endpoint (NLRP3 Activity) cluster_secondary_assay Off-Target/Selectivity Assessment cluster_interpretation Data Interpretation start Start with Experimental Model (e.g., Cell Line, Primary Cells) treatment Treat with this compound (Effective Concentration) start->treatment control Vehicle Control start->control il1b Measure IL-1β Release treatment->il1b tnfa_il6 Measure TNFα/IL-6 Release treatment->tnfa_il6 viability Assess Cell Viability (e.g., MTT, LDH) treatment->viability other_pathways Profile Other Relevant Pathways (e.g., Kinase Panel, Western Blot) treatment->other_pathways control->il1b control->tnfa_il6 control->viability selective Selective Inhibition: IL-1β ↓ TNFα/IL-6 ↔ Viability ↔ il1b->selective non_selective Potential Off-Target Effects: IL-1β ↓ TNFα/IL-6 ↓ or ↑ Viability ↓ il1b->non_selective tnfa_il6->selective tnfa_il6->non_selective viability->selective viability->non_selective other_pathways->non_selective

Caption: Experimental Workflow for Assessing Potential Off-Target Effects of this compound.

References

NDT-30805 stability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guides & FAQs

This technical support center provides guidance on the stability of NDT-30805 in cell culture media. Below you will find frequently asked questions and troubleshooting advice to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting this compound?

Due to the absence of specific data for this compound in the provided search results, general best practices for similar research compounds should be followed. It is recommended to consult the manufacturer's product data sheet for the most accurate information on reconstitution. Typically, compounds are dissolved in a high-purity solvent such as DMSO or ethanol to create a concentrated stock solution before further dilution in cell culture media.

Q2: What is the expected stability of this compound in aqueous solutions and cell culture media?

Information regarding the specific stability profile and half-life of this compound in aqueous solutions or standard cell culture media is not available in the provided search results. The stability of a compound can be influenced by several factors within the media, including pH, temperature, and the presence of certain components. For example, some media components like pyruvate and bicarbonate can significantly impact the stability of the medium and the compounds within it.

Q3: How should this compound stock solutions be stored?

While specific storage recommendations for this compound are unavailable, general guidelines for similar compounds suggest storing stock solutions at -20°C or -80°C to minimize degradation. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can compromise the stability of the compound.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Compound Precipitation in Media - Exceeding solubility limit- Interaction with media components- pH shift- Prepare a fresh, lower concentration working solution from the stock.- Test the solubility in a small volume of media before preparing a large batch.- Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) and compatible with your cell line.- Check the pH of the media after adding the compound.
Loss of Compound Activity or Inconsistent Results - Degradation of the compound in media- Improper storage of stock solutions- Repeated freeze-thaw cycles- Prepare fresh working solutions for each experiment from a properly stored stock.- Minimize the time the compound is in the culture media before and during the experiment.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.- If degradation is suspected, perform a dose-response curve in each experiment to verify activity.
Media Color Change or pH Shift - Instability of the compound at physiological pH- Interaction with media components- Monitor the pH of the culture media after the addition of this compound.- If a significant pH shift is observed, the media may need to be buffered.- A color change may indicate degradation of the compound or a reaction with media components. Consider using a different basal media formulation if possible.

Experimental Workflow & Methodologies

As no specific experimental data for this compound was found, a generalized workflow for assessing compound stability in cell culture media is provided below.

Diagram: General Workflow for Assessing Compound Stability

A Prepare Concentrated Stock Solution of this compound B Dilute Stock in Cell Culture Media to Working Concentration A->B C Incubate at 37°C, 5% CO2 B->C D Collect Aliquots at Multiple Time Points (e.g., 0, 2, 8, 24, 48 hours) C->D E Analyze Compound Concentration (e.g., by HPLC or LC-MS) D->E G Assess Biological Activity (e.g., Cell-Based Assay) D->G F Determine Compound Half-Life E->F H Compare Activity Over Time G->H

Caption: A generalized experimental workflow for determining the stability of a compound in cell culture media.

Experimental Protocol: Stability Assessment of a Test Compound

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in an appropriate solvent (e.g., DMSO).

  • Working Solution Preparation: Dilute the stock solution in the desired cell culture medium (e.g., DMEM, RPMI-1640) to a final working concentration (e.g., 10 µM). Include a vehicle control (media with the same concentration of solvent).

  • Incubation: Incubate the working solution in a sterile, capped tube at 37°C in a cell culture incubator.

  • Time-Point Sampling: At designated time points (e.g., 0, 2, 8, 24, 48, and 72 hours), collect an aliquot of the working solution. Immediately store the aliquots at -80°C until analysis.

  • Analytical Method: Thaw the samples and analyze the concentration of the test compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Plot the concentration of the test compound versus time to determine the degradation kinetics and calculate the half-life of the compound in the cell culture medium.

Signaling Pathways

Information regarding the specific signaling pathways modulated by this compound is not available. Researchers should perform target validation and mechanism of action studies to elucidate the biological pathways affected by this compound. A generalized diagram illustrating a hypothetical signaling pathway is provided for conceptual understanding.

Diagram: Hypothetical Signaling Pathway

cluster_0 Cell Membrane Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates NDT30805 This compound NDT30805->Receptor Binds to Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Regulates

Caption: A conceptual diagram of a hypothetical signaling cascade initiated by an external compound.

Technical Support Center: NDT-30805 Cytotoxicity Assessment in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of NDT-30805 in primary cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective inhibitor of the NLRP3 (NOD-like receptor, Leucine-rich Repeat, and Pyrin-domain-containing protein 3) inflammasome.[1][2] The NLRP3 inflammasome is a multi-protein complex in the innate immune system that, when activated by various stimuli, triggers the maturation and release of pro-inflammatory cytokines, specifically interleukin-1β (IL-1β) and IL-18.[3][4][5][6][7][8] this compound works by preventing the assembly and activation of this complex, thereby reducing the release of these potent inflammatory mediators.[1][2]

Q2: What are the expected effects of this compound on primary cells in vitro?

The primary effect of this compound is the inhibition of the NLRP3 inflammasome pathway. In experimental setups where primary cells are stimulated to activate the NLRP3 inflammasome (e.g., using lipopolysaccharide (LPS) and ATP), treatment with this compound is expected to decrease the secretion of IL-1β and IL-18.[1][2] As this compound is a selective inhibitor, it is not expected to cause significant cytotoxicity in primary cells that are not undergoing inflammasome-mediated cell death (pyroptosis). However, it is crucial to experimentally determine the cytotoxic potential of any compound in your specific primary cell type.

Q3: What are the initial steps to take when observing unexpected cytotoxicity with this compound?

If you observe high levels of cell death in your primary cell cultures when treated with this compound, a systematic approach is recommended.[9] Begin by verifying the fundamentals of your experimental setup, including the final concentration of this compound and the solvent (e.g., DMSO). It is also important to ensure the health and viability of your primary cells before initiating treatment.[9] Key initial steps include performing a dose-response curve to determine the half-maximal cytotoxic concentration (CC50) and optimizing the exposure time.[9]

Troubleshooting Guides

Guide 1: High Background Signal or Low Signal-to-Noise Ratio in Cytotoxicity Assays

Problem: You are observing high background readings in your negative controls or a low dynamic range between your positive and negative controls.

Possible Cause Suggested Solution
Medium Components Phenol red or serum in the culture medium can interfere with absorbance or fluorescence readings in some assays (e.g., MTT, Resazurin).[10] Use phenol red-free medium if possible and consider reducing the serum concentration during the assay incubation period.[9] Always include a "medium only" blank for background subtraction.
Compound Interference This compound itself might absorb light or fluoresce at the assay wavelengths. Run a control with this compound in cell-free medium to check for interference.
Suboptimal Reagent Concentration The concentration of the assay reagent (e.g., MTT, LDH substrate) may not be optimal for your primary cell type and density. Titrate the reagent concentration to find the optimal signal-to-noise ratio.[10]
Contamination Microbial contamination can lead to high background signals. Regularly check your cultures for contamination and practice good aseptic technique.
Guide 2: Inconsistent or Variable Cytotoxicity Results

Problem: You are observing high variability in cytotoxicity readings between replicate wells or between experiments.

Possible Cause Suggested Solution
Inconsistent Cell Seeding Uneven cell distribution in the wells is a common source of variability. Ensure you have a single-cell suspension before plating and use calibrated pipettes for accurate cell seeding.[11]
Edge Effects Wells on the edge of the plate are more prone to evaporation, leading to changes in medium concentration and affecting cell viability.[10] To mitigate this, avoid using the outer wells of the plate or ensure proper humidification in the incubator.
Primary Cell Health and Passage Number The health and passage number of primary cells can significantly impact their response to treatment. Use cells from a consistent and low passage number for all experiments and ensure high viability (>90%) before plating.[12]
Compound Stability This compound may not be stable in culture medium for the duration of the experiment. Prepare fresh dilutions of the compound for each experiment.[9]

Quantitative Data Summary

As there is no publicly available cytotoxicity data for this compound, the following table presents a hypothetical example of a dose-response experiment to determine the CC50. Researchers should generate their own data for their specific primary cell type.

This compound Conc. (µM)% Cell Viability (e.g., 24h)
0 (Vehicle Control)100 ± 5.2
198 ± 4.5
1095 ± 6.1
2588 ± 5.8
5075 ± 7.3
10052 ± 6.9
20023 ± 4.1

Note: This data is for illustrative purposes only.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[13][14][15]

  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[14][15]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14] The amount of formazan produced is proportional to the number of viable cells.

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[16][17][18]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: Carefully collect a portion of the cell culture supernatant from each well without disturbing the cells.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture, which contains the substrate and a tetrazolium salt.[16]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[16] The amount of formazan produced is proportional to the amount of LDH released, indicating the level of cytotoxicity.

Protocol 3: Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[19][20][21][22][23]

  • Cell Seeding and Treatment: Seed primary cells in a multi-well plate and treat with this compound as described previously.

  • Cell Harvesting: After the incubation period, collect both the floating and adherent cells.

  • Cell Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).[19][22]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[20]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

NLRP3_Inflammasome_Pathway cluster_0 Signal 1: Priming cluster_1 Signal 2: Activation & Inhibition by this compound cluster_2 Downstream Effects PAMPs_DAMPs PAMPs / DAMPs TLR4 TLR4 PAMPs_DAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription Transcription of NLRP3 & pro-IL-1β NFkB->Transcription Stimuli Activation Stimuli (e.g., ATP, K+ efflux) NLRP3_inactive Inactive NLRP3 Stimuli->NLRP3_inactive NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 NDT30805 This compound NDT30805->Inflammasome Inhibits Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18

Caption: NLRP3 Inflammasome Signaling Pathway and Inhibition by this compound.

Cytotoxicity_Workflow cluster_assays Select Cytotoxicity Assay start Start seed_cells Seed Primary Cells in 96-well Plate start->seed_cells treat_cells Treat with this compound (Dose-Response) seed_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate mtt_assay MTT Assay (Metabolic Activity) incubate->mtt_assay ldh_assay LDH Assay (Membrane Integrity) incubate->ldh_assay annexin_assay Annexin V/PI Assay (Apoptosis) incubate->annexin_assay readout Measure Signal (Absorbance/Fluorescence) mtt_assay->readout ldh_assay->readout annexin_assay->readout analyze Data Analysis (Calculate % Viability/Cytotoxicity) readout->analyze end End analyze->end

Caption: Experimental Workflow for this compound Cytotoxicity Assessment.

References

how to prevent NDT-30805 precipitation in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NDT-30805, a selective NLRP3 inflammasome inhibitor. Our aim is to help you prevent and resolve issues related to compound precipitation during your experiments.

Troubleshooting Guide: Preventing this compound Precipitation

Precipitation of this compound can lead to inaccurate experimental results. The following guide provides systematic steps to identify and mitigate the causes of precipitation.

Problem: this compound has precipitated out of solution.

Initial Assessment Workflow

start Precipitation Observed check_stock 1. Check Stock Solution Is it clear? start->check_stock check_preparation 2. Review Preparation Method Was the correct solvent and procedure used? check_stock->check_preparation Yes remake_stock Remake stock solution following recommended protocol. check_stock->remake_stock No check_dilution 3. Analyze Dilution Step Was the dilution into aqueous buffer too rapid? check_preparation->check_dilution Yes remake_solution Re-prepare solution using correct solvent and technique. check_preparation->remake_solution No check_conditions 4. Evaluate Experimental Conditions Are pH, temperature, or presence of other agents an issue? check_dilution->check_conditions Yes adjust_dilution Adjust dilution protocol (e.g., stepwise dilution, vortexing). check_dilution->adjust_dilution No optimize_assay Optimize assay buffer or experimental setup. check_conditions->optimize_assay Yes solution Solution Found remake_stock->solution remake_solution->solution adjust_dilution->solution optimize_assay->solution

Caption: Initial assessment workflow for troubleshooting this compound precipitation.

Frequently Asked Questions (FAQs)

Preparation and Handling

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound, like many other small molecule NLRP3 inhibitors, is sparingly soluble in aqueous solutions. The recommended solvent for creating a stock solution is Dimethyl Sulfoxide (DMSO) . Ensure you are using anhydrous, high-purity DMSO, as moisture can reduce the solubility of the compound.

Q2: What is a standard concentration for an this compound stock solution?

A2: A common starting point for a stock solution is 10 mM in 100% DMSO. For example, to prepare a 10 mM stock solution of this compound (Molecular Weight: 405.4 g/mol ), you would dissolve 4.054 mg in 1 mL of DMSO.

Q3: My this compound is not dissolving completely in DMSO. What should I do?

A3: If you encounter solubility issues in DMSO, you can try gentle warming of the solution (e.g., in a 37°C water bath) and vortexing. Avoid harsh heating, as it may degrade the compound. If the compound still does not dissolve, you may need to prepare a more dilute stock solution.

Q4: How should I store this compound?

A4:

  • Solid Compound: Store the lyophilized powder at -20°C in a tightly sealed container, protected from light and moisture.

  • DMSO Stock Solution: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C. Before use, allow the vial to warm to room temperature before opening to prevent condensation.

Storage ConditionFormRecommended TemperatureDuration
Long-termSolid-20°CAs per manufacturer's recommendation
Long-termIn DMSO-20°C or -80°CUp to 6 months
Short-termIn DMSO4°CAvoid prolonged storage
Experimental Procedures

Q5: I observed precipitation when I diluted my DMSO stock solution into my aqueous assay buffer. How can I prevent this?

A5: This is a common issue when diluting a DMSO-soluble compound into an aqueous medium. Here are some strategies to prevent precipitation:

  • Minimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay (typically ≤ 0.5%).

  • Stepwise Dilution: Perform serial dilutions in your assay buffer rather than a single large dilution.

  • Vortexing During Dilution: Add the this compound stock solution to the assay buffer while vortexing to ensure rapid and uniform mixing.

  • Pre-warm the Buffer: Warming the assay buffer to the experimental temperature (e.g., 37°C) before adding the compound can sometimes improve solubility.

  • Use of Surfactants or Solubilizing Agents: In some cases, the addition of a small amount of a non-ionic surfactant (e.g., Tween-20, Pluronic F-68) to the assay buffer can help maintain compound solubility. The compatibility of such agents with your specific assay must be validated.

Q6: Can the pH of my buffer affect this compound solubility?

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (solid)

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Calibrated balance and pipettes

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening.

    • Weigh out the desired amount of this compound. For 1 mL of a 10 mM solution, weigh 4.054 mg.

    • Add the appropriate volume of DMSO to the solid compound.

    • Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.

    • Aliquot the stock solution into single-use, light-protected tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Dilution of this compound into Aqueous Assay Buffer

start Start: 10 mM this compound in DMSO step1 1. Prepare Intermediate Dilution (e.g., 1 mM in DMSO or buffer) start->step1 step2 2. Pre-warm Assay Buffer (e.g., to 37°C) step1->step2 step3 3. Add Compound to Buffer While vortexing step2->step3 step4 4. Immediate Use Use the final dilution promptly step3->step4 end Final Working Concentration (e.g., 1 µM in ≤0.5% DMSO) step4->end

Caption: Recommended workflow for diluting this compound into aqueous buffer.

Signaling Pathway

NLRP3 Inflammasome Activation Pathway and Inhibition by this compound

This compound is a selective inhibitor of the NLRP3 inflammasome. Understanding the pathway it targets is crucial for experimental design.

cluster_priming Priming Signal (e.g., LPS) cluster_activation Activation Signal (e.g., ATP, nigericin) cluster_inflammasome NLRP3 Inflammasome Assembly cluster_downstream Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NFkB TLR4->NFkB activates Pro_IL1B Pro-IL-1β NFkB->Pro_IL1B upregulates transcription NLRP3_exp NLRP3 NFkB->NLRP3_exp upregulates transcription IL1B Mature IL-1β Pro_IL1B->IL1B ASC ASC NLRP3_exp->ASC recruits ATP ATP P2X7R P2X7R ATP->P2X7R K_efflux K_efflux P2X7R->K_efflux induces Nigericin Nigericin Nigericin->K_efflux induces K_efflux->NLRP3_exp activates Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 autocatalysis Casp1->Pro_IL1B cleaves Pyroptosis Pyroptosis Casp1->Pyroptosis induces NDT30805 This compound NDT30805->NLRP3_exp inhibits

Caption: this compound inhibits the assembly of the NLRP3 inflammasome complex.

Technical Support Center: Assessing NDT-30805 Cell Permeability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NDT-30805, a selective NLRP3 inflammasome inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of the NLRP3 inflammasome.[1] The NLRP3 inflammasome is a key component of the innate immune system. Its activation involves a two-step process: priming and activation. The priming step, often initiated by signals like lipopolysaccharide (LPS), leads to the increased production of NLRP3 and pro-inflammatory cytokines like pro-IL-1β and pro-IL-18 through the activation of the NF-κB transcription factor. The activation step, triggered by a second stimulus, results in the assembly of the NLRP3 inflammasome, leading to the cleavage of pro-caspase-1 into active caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently released from the cell.[1] this compound is believed to exert its inhibitory effect by binding to the NLRP3 NACHT domain.[1]

Q2: How can I assess the cell permeability of this compound?

A2: The cell permeability of this compound can be assessed using various in vitro models, such as Caco-2 or MDCK cell monolayers, which are cultured on semi-permeable membrane supports (e.g., Transwell® inserts).[2] These assays measure the rate at which the compound transverses a confluent monolayer of cells from an apical (donor) compartment to a basolateral (receiver) compartment. The apparent permeability coefficient (Papp) is then calculated to quantify the permeability. For a more direct, label-free assessment of intracellular compound concentration, methods like the Chloroalkane Penetration Assay (CAPA) coupled with LC-MS/MS can be employed.[3]

Q3: What are the expected potency values for this compound?

A3: this compound has demonstrated high potency in cellular assays. It is approximately 2-fold more potent than the well-known NLRP3 inhibitor CP-456,773 in both Peripheral Blood Mononuclear Cell (PBMC) and whole blood assays.[1]

Quantitative Data Summary

Assay TypeCell TypeIC50 (µM)Reference Compound (CP-456,773) IC50 (µM)
IL-1β ReleaseHuman PBMCs~0.0150.030
IL-1β ReleaseHuman Whole Blood~1.452.9
Data synthesized from published research.[1]

Experimental Protocols

Protocol: Caco-2 Permeability Assay for this compound

This protocol provides a general framework for assessing the permeability of this compound using a Caco-2 cell monolayer.

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent and differentiated monolayer is formed (typically 18-21 days). Monitor monolayer integrity by measuring Transepithelial Electrical Resistance (TEER).

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the final working concentration in transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4). The final DMSO concentration should be kept below 1% to avoid affecting cell viability.

  • Assay Procedure:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Add the this compound solution to the apical (A) side and transport buffer to the basolateral (B) side to measure A-to-B permeability.

    • To measure B-to-A permeability and assess active efflux, add the compound to the basolateral side and buffer to the apical side.

    • Include control compounds with known high (e.g., caffeine) and low (e.g., mannitol) permeability.[2]

  • Sample Collection and Analysis:

    • Incubate the plates at 37°C with gentle shaking.

    • Collect samples from the receiver compartment at specific time points (e.g., 30, 60, 90, and 120 minutes).

    • Analyze the concentration of this compound in the collected samples and the initial donor solution using a validated analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of compound appearance in the receiver compartment.

      • A is the surface area of the membrane.

      • C0 is the initial concentration in the donor compartment.

    • Calculate the efflux ratio (Papp B-A / Papp A-B) to determine if this compound is a substrate of efflux transporters.

Troubleshooting Guides

Issue 1: High variability in Papp values between replicate wells.

Potential Cause Troubleshooting Steps
Inconsistent cell monolayer integrity.Ensure consistent cell seeding density and culture conditions. Use cells within a defined passage number range. Regularly monitor TEER values to confirm monolayer confluence and integrity before starting the experiment.[4]
Precipitation of this compound.Visually inspect the donor and receiver wells for any precipitate. Reduce the test concentration of this compound if solubility is a concern.[4] Ensure complete dissolution in the dosing solution, potentially using sonication.[4]
Pipetting errors.Calibrate pipettes regularly. Ensure pipette tips are securely attached. Use reverse pipetting for viscous solutions.
Inconsistent incubation conditions.Ensure uniform temperature and shaking speed across the plate during incubation.

Issue 2: Low apparent permeability (Papp) for this compound.

Potential Cause Troubleshooting Steps
Poor aqueous solubility of this compound.Increase the DMSO concentration in the donor buffer slightly (up to 1-2%), but validate that the solvent concentration does not impact monolayer integrity.[4] Consider using a co-solvent system.
Active efflux by transporters (e.g., P-glycoprotein).Perform a bidirectional permeability assay (A-to-B and B-to-A). An efflux ratio greater than 2 suggests active efflux.[2] The assay can be repeated in the presence of a known efflux transporter inhibitor.[2]
High lipophilicity causing retention in the cell membrane.Analyze the amount of compound remaining in the donor and receiver wells, as well as in the cell lysate, to calculate mass balance. Low recovery may indicate membrane retention.[4]
Metabolism by cellular enzymes.Analyze for the presence of this compound metabolites in the cell lysate and basolateral medium using LC-MS/MS.[4]

Issue 3: Inconsistent or weak signal during LC-MS/MS analysis.

Potential Cause Troubleshooting Steps
Suboptimal sample preparation.Ensure proper sample extraction from the buffer. Optimize the extraction protocol (e.g., protein precipitation, solid-phase extraction).
Instrument settings not optimized.Optimize the mass spectrometer settings (e.g., ionization source parameters, collision energy) for this compound.
Low concentration of the compound in the receiver compartment.Increase the incubation time or the initial concentration of this compound in the donor compartment (while ensuring it remains below its solubility limit).

Visualizations

NLRP3_Signaling_Pathway cluster_priming Priming Step cluster_activation Activation Step LPS LPS NFkB NF-κB Activation LPS->NFkB NLRP3_proIL1B_exp Increased Expression of: - NLRP3 - pro-IL-1β - pro-IL-18 NFkB->NLRP3_proIL1B_exp NLRP3_inflammasome NLRP3 Inflammasome Assembly Stimulus Activation Stimulus (e.g., Nigericin, ATP) Stimulus->NLRP3_inflammasome Casp1_activation Caspase-1 Activation NLRP3_inflammasome->Casp1_activation Cytokine_release Release of Mature IL-1β & IL-18 Casp1_activation->Cytokine_release Cleavage of pro-forms NDT30805 This compound NDT30805->NLRP3_inflammasome Inhibition

Caption: this compound inhibits the NLRP3 inflammasome activation pathway.

Permeability_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture_cells Culture Caco-2 cells on Transwell® inserts Add_compound Add compound to donor compartment Culture_cells->Add_compound Prepare_compound Prepare this compound solution Prepare_compound->Add_compound Incubate Incubate at 37°C Add_compound->Incubate Collect_samples Collect samples from receiver compartment Incubate->Collect_samples LCMS_analysis Analyze samples by LC-MS/MS Collect_samples->LCMS_analysis Calculate_Papp Calculate Papp and Efflux Ratio LCMS_analysis->Calculate_Papp

Caption: Workflow for a Caco-2 cell-based permeability assay.

References

Validation & Comparative

NDT-30805 vs. MCC950: A Comparative Guide to NLRP3 Inflammasome Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. Consequently, the development of specific NLRP3 inhibitors is a major focus of therapeutic research. This guide provides a detailed comparison of two prominent NLRP3 inhibitors, NDT-30805 and the well-characterized MCC950, to aid researchers in selecting the appropriate tool for their studies.

Mechanism of Action

Both this compound and MCC950 are selective, small-molecule inhibitors that directly target the NLRP3 protein, preventing the assembly and activation of the inflammasome complex. This, in turn, blocks the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.

MCC950 , also known as CP-456,773, has been extensively studied and its mechanism is well-defined. It directly binds to the Walker B motif within the NACHT domain of NLRP3.[1][2][3][4] This interaction is thought to lock NLRP3 in an inactive conformation by inhibiting its ATPase activity, which is essential for inflammasome oligomerization and activation.[1][2][3][4]

This compound is a more recently developed triazolopyrimidinone derivative that also acts as a selective NLRP3 inflammasome inhibitor.[5][6] While its precise binding site is not as extensively characterized as that of MCC950, studies have shown that it effectively inhibits downstream markers of NLRP3 activation, such as IL-1β release and the formation of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD) specks.[5][7] Docking studies suggest that this compound also binds within the NLRP3 NACHT domain.[7]

Performance Data: A Head-to-Head Comparison

Quantitative data demonstrates that this compound is a highly potent inhibitor of the NLRP3 inflammasome, showing greater potency than MCC950 in key cellular assays.[7]

InhibitorAssayCell TypeIC50 ValueReference
This compound IL-1β ReleasePBMCs0.013 µM[5][7]
ASC Speck FormationPBMCs0.034 µM[5]
MCC950 IL-1β ReleasePBMCs0.030 µM[7]
IL-1β ReleaseWhole Blood2.9 µM[7]

Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathway and Inhibition

The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the points of inhibition by this compound and MCC950.

NLRP3_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_inhibition Inhibition PAMPs_DAMPs PAMPs/DAMPs TLR TLR PAMPs_DAMPs->TLR NFkB NF-κB Activation TLR->NFkB Pro_IL1B_NLRP3 Pro-IL-1β & NLRP3 Upregulation NFkB->Pro_IL1B_NLRP3 Stimuli K+ Efflux, ROS, etc. NLRP3_inactive Inactive NLRP3 Stimuli->NLRP3_inactive NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC ASC_speck ASC Speck ASC->ASC_speck Pro_Casp1 Pro-Caspase-1 ASC_speck->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Pro_IL1B Pro-IL-1β Casp1->Pro_IL1B Pyroptosis Pyroptosis Casp1->Pyroptosis IL1B Mature IL-1β Pro_IL1B->IL1B NDT_30805 This compound NDT_30805->NLRP3_active Inhibits Activation MCC950 MCC950 MCC950->NLRP3_active Inhibits Activation

NLRP3 inflammasome pathway and points of inhibition.

Experimental Protocols

In Vitro IL-1β Release Assay in Human PBMCs

This protocol is designed to assess the potency of NLRP3 inhibitors by measuring their effect on IL-1β release from primary human peripheral blood mononuclear cells (PBMCs).

IL1B_Assay_Workflow cluster_workflow IL-1β Release Assay Workflow Isolate_PBMCs 1. Isolate PBMCs from whole blood Seed_Cells 2. Seed cells in 96-well plate Isolate_PBMCs->Seed_Cells Prime_Cells 3. Prime with LPS (e.g., 10 ng/mL, 3h) Seed_Cells->Prime_Cells Add_Inhibitor 4. Add this compound or MCC950 (various concentrations) Prime_Cells->Add_Inhibitor Activate_NLRP3 5. Activate with ATP or Nigericin (e.g., 5 mM ATP, 30 min) Add_Inhibitor->Activate_NLRP3 Collect_Supernatant 6. Collect supernatant Activate_NLRP3->Collect_Supernatant Measure_IL1B 7. Measure IL-1β by ELISA Collect_Supernatant->Measure_IL1B

Workflow for in vitro IL-1β release assay.

Methodology:

  • PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Seeding: Seed the isolated PBMCs in a 96-well plate at a density of 2-5 x 10^5 cells per well in RPMI-1640 medium supplemented with 10% FBS.

  • Priming (Signal 1): Prime the cells with lipopolysaccharide (LPS) (e.g., 10 ng/mL) for 3 hours at 37°C to upregulate pro-IL-1β and NLRP3 expression.

  • Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound or MCC950 for 30-60 minutes.

  • Activation (Signal 2): Activate the NLRP3 inflammasome by adding a stimulus such as ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM) for 30-60 minutes.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • IL-1β Quantification: Measure the concentration of IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

In Vitro ASC Speck Formation Assay in THP-1 Cells

This assay visualizes and quantifies the formation of ASC specks, a hallmark of inflammasome activation, in a monocytic cell line.

ASC_Speck_Workflow cluster_workflow ASC Speck Formation Assay Workflow Seed_Cells 1. Seed THP-1-ASC-GFP cells on glass-bottom dishes Prime_Cells 2. Prime with LPS (e.g., 100 ng/mL, 3h) Seed_Cells->Prime_Cells Add_Inhibitor 3. Add this compound or MCC950 Prime_Cells->Add_Inhibitor Activate_NLRP3 4. Activate with Nigericin (e.g., 10 µM, 30 min) Add_Inhibitor->Activate_NLRP3 Fix_and_Stain 5. Fix cells and stain nuclei (DAPI) Activate_NLRP3->Fix_and_Stain Image_Acquisition 6. Acquire images via confocal microscopy Fix_and_Stain->Image_Acquisition Quantify_Specks 7. Quantify percentage of cells with ASC specks Image_Acquisition->Quantify_Specks

Workflow for in vitro ASC speck formation assay.

Methodology:

  • Cell Culture: Seed THP-1 cells stably expressing ASC-GFP (THP-1-ASC-GFP) on glass-bottom culture dishes.

  • Priming: Prime the cells with LPS (e.g., 100 ng/mL) for 3 hours.[8]

  • Inhibitor Treatment: Treat the cells with the desired concentrations of this compound or MCC950 for 30 minutes.[8]

  • Activation: Stimulate the cells with Nigericin (e.g., 10 µM) for 30 minutes to induce ASC speck formation.[8]

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde, wash, and mount with a medium containing DAPI to stain the nuclei.[8]

  • Imaging: Acquire images using a confocal microscope.

  • Quantification: Analyze the images to determine the percentage of cells containing a distinct, bright ASC-GFP speck.

In Vivo Mouse Model of NLRP3-Associated Peritonitis

This in vivo model is used to evaluate the efficacy of NLRP3 inhibitors in a live animal model of inflammation.

Methodology:

  • Animal Model: Use C57BL/6J mice (6-8 weeks old).

  • Inhibitor Administration: Administer this compound or MCC950 via an appropriate route (e.g., intraperitoneal injection or oral gavage) at the desired dose and time point before the inflammatory challenge.

  • Induction of Peritonitis: Induce peritonitis by intraperitoneally injecting an NLRP3 agonist such as monosodium urate (MSU) crystals (e.g., 50 mg/kg) or a combination of LPS and ATP.[9][10][11]

  • Sample Collection: At a specified time point after induction (e.g., 12 hours), euthanize the mice and collect peritoneal lavage fluid (PLF) by washing the peritoneal cavity with cold PBS.[12]

  • Analysis:

    • Cell Infiltration: Count the number of total cells, neutrophils, and monocytes in the PLF using flow cytometry.[12]

    • Cytokine Measurement: Measure the levels of IL-1β in the PLF by ELISA.[12]

Conclusion

Both this compound and MCC950 are potent and selective inhibitors of the NLRP3 inflammasome. The available data suggests that this compound exhibits greater potency in cellular assays compared to MCC950.[7] The choice between these two inhibitors may depend on the specific requirements of the research, including the desired potency, the experimental system being used, and other compound-specific properties. This guide provides a foundational comparison to assist researchers in making an informed decision for their studies on NLRP3-driven inflammation.

References

NDT-30805: A Comparative Analysis Against Leading NLRP3 Inflammasome Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical therapeutic target for a wide range of inflammatory diseases. Its dysregulation is implicated in conditions such as gout, osteoarthritis, and neurodegenerative disorders. This guide provides a comprehensive comparison of NDT-30805, a novel NLRP3 inhibitor, with other prominent inhibitors in the field, namely MCC950 and Dapansutrile (OLT1177). The following sections present a detailed analysis of their inhibitory potency, supported by experimental data and protocols, to aid researchers in their evaluation of these compounds for therapeutic development.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the in vitro potency of this compound, MCC950, and Dapansutrile in inhibiting NLRP3 inflammasome-mediated IL-1β release. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness.

CompoundAssay SystemActivatorIC50 (IL-1β Release)Reference
This compound Human PBMCsLPS + Nigericin13 nM [1]
Human Whole BloodLPS + Nigericin~2-fold more potent than MCC950[1]
MCC950 Human PBMCsLPS + Nigericin30 nM [1]
Human Whole BloodLPS + Nigericin2.9 µM[1]
Mouse BMDMsVarious7.5 nM[2]
Human MDMsVarious8.1 nM[2]
Dapansutrile (OLT1177) J774 MacrophagesNot Specified1 nM [2]

Note: IC50 values can vary depending on the specific experimental conditions, cell type, and activator used. Direct comparisons are most accurate when performed within the same study.

This compound demonstrates high potency in inhibiting IL-1β release in human peripheral blood mononuclear cells (PBMCs), with a reported IC50 of 13 nM.[1] A key study directly comparing this compound to MCC950 (also known as CP-456,773) found this compound to be approximately two-fold more potent in both human PBMC and whole blood assays.[1] MCC950 is a well-characterized and widely used NLRP3 inhibitor with reported IC50 values in the low nanomolar range in various macrophage cell lines.[2] Dapansutrile has also shown potent inhibition of the NLRP3 inflammasome, with a reported IC50 of 1 nM in J774 macrophages.[2]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation of comparative data. Below is a typical protocol for evaluating the in vitro potency of NLRP3 inhibitors.

In Vitro NLRP3 Inflammasome Inhibition Assay in Human PBMCs

1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs):

  • Human whole blood is collected from healthy donors in heparinized tubes.

  • PBMCs are isolated using Ficoll-Paque density gradient centrifugation.

  • Isolated cells are washed with PBS and resuspended in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

2. Cell Seeding and Priming:

  • PBMCs are seeded in 96-well plates at a density of 2 x 10^5 cells per well.

  • Cells are primed with Lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 3 hours at 37°C to induce the expression of pro-IL-1β and NLRP3.

3. Inhibitor Treatment:

  • A serial dilution of the test inhibitor (e.g., this compound, MCC950, Dapansutrile) is prepared in DMSO and then diluted in cell culture medium.

  • The inhibitor is added to the primed cells and incubated for 30-60 minutes at 37°C.

4. NLRP3 Inflammasome Activation:

  • The NLRP3 inflammasome is activated by adding Nigericin (10 µM) or ATP (5 mM) to the wells.

  • The plates are incubated for an additional 1-2 hours at 37°C.

5. Measurement of IL-1β Release:

  • The cell culture supernatant is collected after centrifugation of the plates.

  • The concentration of secreted IL-1β in the supernatant is quantified using a commercially available Human IL-1β ELISA kit, following the manufacturer's instructions.

6. Data Analysis:

  • The percentage of IL-1β inhibition is calculated for each inhibitor concentration relative to the vehicle control (DMSO).

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action and the experimental process, the following diagrams are provided.

NLRP3_Signaling_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs TLR4 TLR4 PAMPs_DAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Pro_IL1B Pro-IL-1β NFkB->Pro_IL1B NLRP3_protein NLRP3 NFkB->NLRP3_protein IL1B Mature IL-1β Pro_IL1B->IL1B Cleavage Stimuli K+ Efflux / ROS Production / Lysosomal Damage NLRP3_active NLRP3 Activation Stimuli->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Casp1->IL1B Cleavage GSDMD Gasdermin D Casp1->GSDMD Pyroptosis Pyroptosis GSDMD->Pyroptosis Cleavage NDT30805 This compound NDT30805->NLRP3_active Inhibition Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment and Activation cluster_analysis Data Acquisition and Analysis PBMC_Isolation Isolate PBMCs Cell_Seeding Seed Cells in 96-well Plate PBMC_Isolation->Cell_Seeding Priming Prime with LPS (Signal 1) Inhibitor_Add Add NLRP3 Inhibitor Priming->Inhibitor_Add Collect_Supernatant Collect Supernatant Activation Activate with Nigericin/ATP (Signal 2) Inhibitor_Add->Activation ELISA Measure IL-1β via ELISA Collect_Supernatant->ELISA Data_Analysis Calculate IC50 ELISA->Data_Analysis

References

NDT-30805: A Comparative Guide to its Selectivity for NLRP3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of NDT-30805, a selective NLRP3 inflammasome inhibitor, with other known alternatives. The information is supported by experimental data to aid in the evaluation of its potential for research and drug development.

Introduction to this compound

This compound is a potent and selective NLRP3 inflammasome inhibitor belonging to the triazolopyrimidinone chemical class.[1] The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. The development of selective NLRP3 inhibitors like this compound offers a promising therapeutic strategy for these conditions.

Potency of this compound and Comparators

The inhibitory potency of this compound has been evaluated in cellular assays, primarily by measuring the inhibition of IL-1β release. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other well-characterized NLRP3 inhibitors.

CompoundAssay SystemIC50 (µM)Reference
This compound Human PBMCs (LPS + Nigericin)0.013[1]
This compound Human Whole Blood (LPS + Nigericin)Not explicitly quantified, but activity is attenuated compared to PBMCs
CP-456,773 (MCC950)Human PBMCs (LPS + Nigericin)0.030
CP-456,773 (MCC950)Human Whole Blood (LPS + Nigericin)2.9
OridoninMouse BMDMs (LPS + ATP)0.75[2]
CY-09Mouse BMDMs (LPS + Nigericin)~6[3][4]
OLT1177J774 Macrophages0.001[3][4]

Selectivity Profile of NLRP3 Inhibitors

A critical aspect of a targeted inhibitor is its selectivity for the intended target over other related proteins. For NLRP3 inhibitors, selectivity is typically assessed against other inflammasome complexes such as NLRP1, NLRC4, and AIM2. While the primary publication on this compound confirms its selectivity through ASC speck and IL-6/TNFα assays, specific quantitative data on its activity against other inflammasomes is not yet publicly available. The table below summarizes the known selectivity of various NLRP3 inhibitors from the literature.

CompoundSelective for NLRP3?Activity against other InflammasomesReference
This compound YesNo significant inhibition of TNF-α and IL-6 release. Specific data against other inflammasomes not available.
MCC950YesDoes not inhibit AIM2, NLRC4, or NLRP1 inflammasomes.[5]
CY-09YesNo effect on AIM2 and NLRC4 inflammasome activation.[6]
OridoninYesDoes not inhibit AIM2 or NLRC4 inflammasome activation.[7]
Bay 11-7082YesSelective for NLRP3 over other inflammasomes.[7]
GlyburideYesDoes not prevent IL-1β release from activated NLRC4 or NLRP1 pathways.

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

NLRP3_Signaling_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs/DAMPs TLR TLR PAMPs_DAMPs->TLR NFkB NF-κB Activation TLR->NFkB Transcription Transcription of pro-IL-1β, pro-IL-18, NLRP3 NFkB->Transcription Stimuli K+ efflux, ROS, Lysosomal damage NLRP3 NLRP3 Stimuli->NLRP3 ASC ASC NLRP3->ASC Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome ProCasp1 Pro-Caspase-1 ASC->ProCasp1 ASC->Inflammasome ProCasp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 ProIL1b Pro-IL-1β Casp1->ProIL1b Cleavage ProIL18 Pro-IL-18 Casp1->ProIL18 Cleavage GSDMD Gasdermin D Casp1->GSDMD Cleavage IL1b Mature IL-1β (Secretion) IL18 Mature IL-18 (Secretion) Pyroptosis Pyroptosis GSDMD->Pyroptosis NDT30805 This compound NDT30805->NLRP3 Inhibition

Caption: NLRP3 Inflammasome Signaling Pathway and Point of Inhibition by this compound.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_priming Priming cluster_inhibition Inhibitor Treatment cluster_activation Activation cluster_readout Readout PBMCs Isolate Human PBMCs or Culture THP-1 cells LPS Add LPS (Signal 1) (e.g., 1 µg/mL, 3-4 hours) PBMCs->LPS Inhibitor Add this compound or other inhibitors (various concentrations) LPS->Inhibitor Nigericin Add Nigericin or ATP (Signal 2) (e.g., 10 µM, 1 hour) Inhibitor->Nigericin Supernatant Collect Supernatant Nigericin->Supernatant Cells Fix and Stain Cells Nigericin->Cells ELISA Measure IL-1β release by ELISA Supernatant->ELISA Microscopy Analyze ASC Speck Formation by Fluorescence Microscopy Cells->Microscopy

Caption: General Experimental Workflow for Assessing NLRP3 Inhibitor Potency and Selectivity.

Experimental Protocols

IL-1β Release Assay in Human PBMCs

This protocol is designed to measure the potency of NLRP3 inhibitors by quantifying the release of IL-1β from primary human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Ficoll-Paque PLUS

  • RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin

  • Lipopolysaccharide (LPS)

  • Nigericin or ATP

  • NLRP3 inhibitor (e.g., this compound)

  • Human IL-1β ELISA kit

Procedure:

  • Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

  • Wash the cells and resuspend in complete RPMI 1640 medium.

  • Seed the cells in a 96-well plate at a density of 2.5 x 10^5 cells/well.

  • Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours at 37°C.

  • Pre-incubate the primed cells with various concentrations of the NLRP3 inhibitor for 30-60 minutes.

  • Activate the NLRP3 inflammasome by adding a stimulus such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) for 1 hour at 37°C.

  • Centrifuge the plate and collect the cell-free supernatant.

  • Measure the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.

  • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

ASC Speck Formation Assay in THP-1 Cells

This assay visually assesses the inhibition of NLRP3 inflammasome assembly by monitoring the formation of ASC specks in a monocytic cell line.

Materials:

  • THP-1-ASC-GFP reporter cell line (or wild-type THP-1 cells and an anti-ASC antibody)

  • RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)

  • Lipopolysaccharide (LPS)

  • Nigericin or ATP

  • NLRP3 inhibitor (e.g., this compound)

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Culture THP-1-ASC-GFP cells in complete RPMI 1640 medium. For some protocols, differentiation into macrophage-like cells with low-dose PMA for 24-48 hours may enhance the response.

  • Seed the cells onto glass-bottom plates or coverslips.

  • Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce pro-IL-1β and NLRP3 expression.

  • Treat the cells with the NLRP3 inhibitor at the desired concentration for 30-60 minutes.

  • Stimulate the cells with Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) for 1 hour to induce inflammasome activation and ASC speck formation.

  • Fix the cells with 4% paraformaldehyde.

  • Stain the nuclei with DAPI.

  • Visualize the cells using a fluorescence microscope. ASC specks will appear as distinct, bright green puncta in the cytoplasm.

  • Quantify the percentage of cells with ASC specks in the presence and absence of the inhibitor to determine its effect on inflammasome assembly.

Conclusion

This compound is a potent inhibitor of the NLRP3 inflammasome, demonstrating low nanomolar IC50 values in human PBMCs. Its selectivity for NLRP3 has been confirmed through assays that show a lack of inhibition of other inflammatory pathways, such as TNF-α and IL-6 release. While direct quantitative comparisons of its inhibitory activity against other inflammasome subtypes are not yet widely available, the existing data positions this compound as a valuable tool for research into NLRP3-driven inflammation and as a promising lead for the development of novel therapeutics. The provided experimental protocols offer a foundation for researchers to independently evaluate the efficacy and selectivity of this compound and other NLRP3 inhibitors in their own laboratories.

References

Potency Showdown: NDT-30805 Emerges as a More Potent NLRP3 Inflammasome Inhibitor Than CP-456,773

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals in the field of inflammatory diseases, a recent study highlights NDT-30805 as a more potent inhibitor of the NLRP3 inflammasome compared to the well-established compound CP-456,773 (also known as MCC950). Experimental data demonstrates that this compound exhibits approximately a two-fold greater potency in cellular assays.

Both this compound and CP-456,773 target the NLRP3 (NOD-like receptor, Leucine-rich Repeat, and Pyrin-domain-containing protein 3) inflammasome, a key multiprotein complex of the innate immune system.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory conditions, making it a significant therapeutic target.[1] The activation of the NLRP3 inflammasome is a critical step in the inflammatory cascade, leading to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[1]

Superior Potency of this compound in Head-to-Head Comparison

A study focused on the discovery and optimization of novel NLRP3 inhibitors identified this compound as a lead candidate from a series of triazolopyrimidinone derivatives.[1] This compound was directly compared against CP-456,773 in key cellular assays, revealing its superior inhibitory activity.

CompoundPBMC IC50 (µM)Whole Blood IC50 (µM)
This compound~0.015~1.45
CP-456,7730.0302.9
*Values for this compound are calculated based on the reported two-fold increase in potency relative to CP-456,773.[1]

The half-maximal inhibitory concentration (IC50) values from assays using human peripheral blood mononuclear cells (PBMCs) and whole blood demonstrate that this compound is approximately twice as potent as CP-456,773.[1]

Mechanism of Action: Targeting the NLRP3 Inflammasome

Both compounds exert their inhibitory effects by acting on the NLRP3 inflammasome complex. The activation of this complex is a two-step process involving a priming signal and an activation signal.[1][2] this compound has been shown to dock into the NLRP3 NACHT domain.[1] Similarly, CP-456,773 is known to directly interact with the Walker B motif of the NLRP3 NACHT domain, thereby inhibiting ATP hydrolysis and subsequent inflammasome assembly and activation.[3]

NLRP3_Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_inhibition Inhibition cluster_downstream Downstream Effects PAMPs PAMPs/DAMPs TLR TLR/IL-1R PAMPs->TLR NFkB NF-κB Activation TLR->NFkB Transcription ↑ pro-IL-1β, pro-IL-18, NLRP3 NFkB->Transcription Stimuli K+ Efflux, ROS, etc. NLRP3 NLRP3 Stimuli->NLRP3 ASC ASC NLRP3->ASC Oligomerization ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Casp1 Caspase-1 ProCasp1->Casp1 Cleavage ProIL1b pro-IL-1β Casp1->ProIL1b Cleavage ProIL18 pro-IL-18 Casp1->ProIL18 Cleavage Inhibitors This compound CP-456,773 Inhibitors->NLRP3 IL1b IL-1β ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 IL-18 ProIL18->IL18 IL18->Inflammation

Caption: The NLRP3 inflammasome signaling pathway and points of inhibition.

Experimental Protocols

The potency of this compound and CP-456,773 was evaluated using established cellular assays that measure the inhibition of IL-1β release. The general workflow for these experiments is as follows:

Experimental_Workflow cluster_setup Cell Preparation and Priming cluster_treatment Inhibitor Treatment cluster_activation_measurement Inflammasome Activation and Measurement start Isolate PBMCs or use Whole Blood prime Prime cells with LPS (e.g., 10 ng/mL for 3h) start->prime wash Wash and resuspend in serum-free medium prime->wash add_inhibitor Add varying concentrations of This compound or CP-456,773 wash->add_inhibitor incubate_inhibitor Incubate (e.g., 30 min) add_inhibitor->incubate_inhibitor add_activator Stimulate with NLRP3 activator (e.g., ATP or Nigericin) incubate_inhibitor->add_activator incubate_activator Incubate (e.g., 1h) add_activator->incubate_activator collect Collect supernatant incubate_activator->collect measure Measure IL-1β levels (e.g., ELISA) collect->measure end Determine IC50 values measure->end

Caption: General experimental workflow for assessing NLRP3 inhibitor potency.

Detailed Methodologies:

  • Human PBMC and Whole Blood Assays: For the assessment of IL-1β release, human peripheral blood mononuclear cells (PBMCs) are isolated from whole blood.[4] Alternatively, whole blood can be used directly.

  • Priming: Cells are typically primed with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.[4]

  • Inhibitor Treatment: Following priming, the cells are treated with varying concentrations of the inhibitor (this compound or CP-456,773) for a defined period.

  • Activation: The NLRP3 inflammasome is then activated using a stimulus such as adenosine 5'-triphosphate (ATP) or nigericin.[4]

  • Quantification: The concentration of released IL-1β in the cell culture supernatant is quantified, typically by using an enzyme-linked immunosorbent assay (ELISA). The IC50 value is then calculated from the dose-response curve.

References

NDT-30805: A Comparative Analysis of Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

NDT-30805 has emerged as a potent and selective inhibitor of the NLRP3 inflammasome, a key mediator of inflammation in a variety of diseases.[1][2][3][4][5] This guide provides a comprehensive overview of the cross-reactivity profile of this compound, presenting key experimental data and methodologies to enable an informed assessment of its suitability for research and development applications.

Selectivity Profile of this compound

This compound demonstrates high selectivity for the NLRP3 inflammasome pathway. To assess its specificity, the compound was evaluated for its effect on the release of pro-inflammatory cytokines IL-1β, which is dependent on NLRP3 activation, and compared against its effect on TNF-α and IL-6, which are regulated by other pathways.

Table 1: Comparative Inhibitory Activity of this compound

Assay PlatformTarget PathwayThis compound IC₅₀ (µM)CP-456,773 (MCC950) IC₅₀ (µM)
Human Peripheral Blood Mononuclear Cells (PBMCs)NLRP3-dependent IL-1β release0.013[1][3]0.030
Human Whole BloodNLRP3-dependent IL-1β release1.5[6]2.9[1]
THP-1 ASC-GFP cellsASC Speck Formation0.034[1][6]Not Reported
Human Peripheral Blood Mononuclear Cells (PBMCs)TNF-α release> 25Not Reported
Human Peripheral Blood Mononuclear Cells (PBMCs)IL-6 release> 25Not Reported

Data compiled from David H, et al. ACS Medicinal Chemistry Letters. 2022.[1]

The data clearly indicates that this compound is a highly potent inhibitor of NLRP3-mediated IL-1β release, with significantly lower activity against TNF-α and IL-6 secretion, demonstrating its selectivity.

Experimental Methodologies

The following protocols were utilized to assess the cross-reactivity of this compound.

PBMC IL-1β, IL-6, and TNF-α Release Assays

This assay evaluates the inhibitory effect of compounds on the release of various cytokines from human peripheral blood mononuclear cells (PBMCs).

  • Cell Isolation: PBMCs are isolated from fresh human blood using density gradient centrifugation.

  • Cell Plating: Cells are seeded in 96-well plates at a density of 2.5 x 10⁵ cells per well.

  • Compound Treatment: this compound is added to the wells at varying concentrations and pre-incubated for 30 minutes.

  • NLRP3 Inflammasome Activation: The NLRP3 inflammasome is primed with 10 ng/mL lipopolysaccharide (LPS) for 3 hours, followed by activation with 5 mM ATP for 45 minutes.

  • Cytokine Measurement: The supernatant is collected, and the concentrations of IL-1β, IL-6, and TNF-α are quantified using specific enzyme-linked immunosorbent assays (ELISAs).

  • Data Analysis: IC₅₀ values are calculated by fitting the dose-response curves using a four-parameter logistic equation.

ASC Speck Formation Assay

This cell-based imaging assay visualizes the formation of the ASC (Apoptosis-associated speck-like protein containing a CARD) speck, a key step in NLRP3 inflammasome assembly.

  • Cell Line: THP-1 cells stably expressing an ASC-GFP fusion protein are used.

  • Cell Plating: Cells are plated in a 96-well imaging plate.

  • Compound Treatment: this compound is added at various concentrations and incubated for 30 minutes.

  • Inflammasome Activation: Cells are primed with LPS (10 ng/mL) for 3 hours, followed by the addition of 5 µM nigericin to activate the NLRP3 inflammasome.

  • Imaging: After a 1-hour incubation with nigericin, the formation of fluorescent ASC specks is visualized and quantified using automated confocal microscopy.

  • Data Analysis: The percentage of cells with ASC specks is determined, and IC₅₀ values are calculated from the dose-response curve.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for the cross-reactivity studies and the targeted signaling pathway.

G cluster_workflow Cross-Reactivity Experimental Workflow cluster_assays PBMC_Isolation Isolate Human PBMCs Cell_Plating Plate PBMCs and THP-1 ASC-GFP cells PBMC_Isolation->Cell_Plating Compound_Addition Add this compound (various concentrations) Cell_Plating->Compound_Addition Priming Prime with LPS Compound_Addition->Priming Activation Activate with ATP or Nigericin Priming->Activation ELISA Measure IL-1β, IL-6, TNF-α (ELISA) Activation->ELISA Imaging Quantify ASC Specks (Confocal Microscopy) Activation->Imaging Data_Analysis Calculate IC50 values ELISA->Data_Analysis Imaging->Data_Analysis

Caption: Workflow for assessing the cross-reactivity of this compound.

G cluster_pathway NLRP3 Inflammasome Signaling Pathway PAMPs_DAMPs PAMPs/DAMPs NLRP3_inactive NLRP3 (inactive) PAMPs_DAMPs->NLRP3_inactive LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Signaling TLR4->NFkB pro_IL1b pro-IL-1β pro-IL-18 NLRP3 NFkB->pro_IL1b IL1b IL-1β / IL-18 (mature) pro_IL1b->IL1b NLRP3_active NLRP3 Inflammasome Assembly NLRP3_inactive->NLRP3_active Activation NDT30805 This compound NDT30805->NLRP3_active Inhibition ASC ASC NLRP3_active->ASC pro_Casp1 pro-Caspase-1 ASC->pro_Casp1 Casp1 Caspase-1 pro_Casp1->Casp1 Cleavage Casp1->pro_IL1b Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis

Caption: this compound selectively inhibits the NLRP3 inflammasome.

References

On-Target Efficacy of NDT-30805: A Comparative Analysis of NLRP3 Inflammasome Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the on-target activity of NDT-30805, a selective NLRP3 inflammasome inhibitor, with alternative compounds. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance based on available experimental evidence.

Executive Summary

This compound is a potent and selective small molecule inhibitor of the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases. This guide presents a comparative analysis of this compound against other known NLRP3 inhibitors, including the widely studied CP-456,773 (MCC950), as well as CY-09, INF39, and JC124. The on-target activity is primarily assessed by the inhibition of IL-1β release and ASC speck formation, critical downstream events in the NLRP3 signaling cascade.

Comparative On-Target Activity of NLRP3 Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its alternatives in key in vitro assays. Lower IC50 values indicate higher potency.

CompoundAssayCell TypeIC50Reference
This compound IL-1β ReleaseHuman PBMCs0.013 µM[1][2]
ASC Speck FormationTHP-1 ASC-GFP0.034 µM[1][2]
CP-456,773 (MCC950) IL-1β ReleaseHuman PBMCs (from CAPS patients)70.4 nM (0.0704 µM)[3][4]
IL-1β ReleaseHuman Whole Blood627 nM (0.627 µM)[3][4]
NLRP3 InhibitionBMDMs7.5 nM (0.0075 µM)[5][6]
NLRP3 InhibitionHMDMs8.1 nM (0.0081 µM)[6]
CY-09 IL-1β SecretionLPS-primed BMDMs1-10 µM[7][8]
NLRP3 ATPase ActivityPurified NLRP30.1-1 µM[7]
INF39 IL-1β ReleaseATP- and nigericin-induced~10 µM[2]
NLRP3 ATPase ActivityNLRP352% inhibition at 100 µM[9]
JC124 IL-1β ReleaseLPS/ATP-stimulated J774A.1 cells3.25 µM[1]

Note: BMDMs (Bone Marrow-Derived Macrophages), HMDMs (Human Monocyte-Derived Macrophages), PBMCs (Peripheral Blood Mononuclear Cells), CAPS (Cryopyrin-Associated Periodic Syndromes). Direct comparison of IC50 values should be made with caution due to variations in experimental conditions and cell types used across different studies.

Signaling Pathway and Experimental Workflow

To understand the on-target activity of this compound, it is crucial to visualize the NLRP3 inflammasome signaling pathway and the experimental workflows used to measure its inhibition.

NLRP3_Signaling_Pathway NLRP3 Inflammasome Activation Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_downstream Downstream Effects PAMPs PAMPs/DAMPs TLR TLR PAMPs->TLR NFkB NF-κB Activation TLR->NFkB Pro_IL1b pro-IL-1β Transcription NFkB->Pro_IL1b NLRP3_trans NLRP3 Transcription NFkB->NLRP3_trans Pro_IL1b_protein pro-IL-1β Pro_IL1b->Pro_IL1b_protein NLRP3_inactive Inactive NLRP3 NLRP3_trans->NLRP3_inactive Stimuli K+ Efflux, ROS, etc. Stimuli->NLRP3_inactive NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Inflammasome NLRP3 Inflammasome (NLRP3, ASC, Pro-Caspase-1) Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Casp1->Pro_IL1b_protein Pro_IL18 pro-IL-18 Casp1->Pro_IL18 GSDMD Gasdermin D Casp1->GSDMD IL1b Mature IL-1β (Secretion) Pro_IL1b_protein->IL1b IL18 Mature IL-18 (Secretion) Pro_IL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis NDT30805 This compound NDT30805->NLRP3_active Inhibition

Caption: this compound inhibits the active form of NLRP3, blocking downstream inflammation.

Experimental_Workflow Workflow for Assessing On-Target Activity cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays On-Target Activity Assays cluster_data Data Analysis PBMCs Isolate Human PBMCs Priming Prime cells with LPS (Signal 1) PBMCs->Priming THP1 Culture THP-1 ASC-GFP Cells THP1->Priming Inhibitor Incubate with this compound or Alternative Inhibitor Priming->Inhibitor Activation Activate with Nigericin/ATP (Signal 2) Inhibitor->Activation ELISA IL-1β Release Assay (ELISA) Activation->ELISA Microscopy ASC Speck Formation Assay (Confocal Microscopy/Flow Cytometry) Activation->Microscopy Selectivity Selectivity Assay (TNF-α/IL-6 ELISA) Activation->Selectivity IC50 Calculate IC50 Values ELISA->IC50 Microscopy->IC50 Compare Compare Potency and Selectivity Selectivity->Compare

Caption: Experimental workflow for evaluating NLRP3 inflammasome inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate interpretation of the data.

IL-1β Release Assay in Human PBMCs

This assay quantifies the amount of mature IL-1β secreted from peripheral blood mononuclear cells (PBMCs) following inflammasome activation, providing a direct measure of inhibitor potency.

a. Isolation of PBMCs:

  • Human whole blood is collected in heparinized tubes.

  • PBMCs are isolated using Ficoll-Paque density gradient centrifugation.

  • Cells are washed and resuspended in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS).

b. Cell Seeding and Priming:

  • PBMCs are seeded in 96-well plates at a density of 2 x 10^5 cells/well.

  • Cells are primed with lipopolysaccharide (LPS) (100 ng/mL) for 3 hours at 37°C to induce the transcription of pro-IL-1β and NLRP3 (Signal 1).

c. Inhibitor Treatment and Activation:

  • Following priming, cells are treated with various concentrations of this compound or alternative inhibitors for 30-60 minutes.

  • The NLRP3 inflammasome is then activated by adding nigericin (10 µM) or ATP (5 mM) for 1 hour (Signal 2).

d. Quantification of IL-1β:

  • The cell culture supernatant is collected after centrifugation.

  • The concentration of mature IL-1β in the supernatant is quantified using a human IL-1β enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

e. Data Analysis:

  • The percentage of inhibition for each inhibitor concentration is calculated relative to the vehicle control.

  • The IC50 value is determined by fitting the dose-response curve using a non-linear regression model.

ASC Speck Formation Assay in THP-1 ASC-GFP Cells

This assay visualizes and quantifies the formation of the apoptosis-associated speck-like protein containing a CARD (ASC) specks, a hallmark of inflammasome assembly.

a. Cell Culture:

  • THP-1 cells stably expressing an ASC-GFP fusion protein are cultured in RPMI 1640 medium supplemented with 10% FBS.

b. Cell Seeding and Priming:

  • Cells are seeded in glass-bottom dishes or 96-well imaging plates.

  • Cells are primed with LPS (100 ng/mL) for 3 hours.

c. Inhibitor Treatment and Activation:

  • After priming, cells are incubated with different concentrations of this compound or other inhibitors for 30-60 minutes.

  • Inflammasome activation is induced by the addition of nigericin (10 µM) for 1 hour.

d. Imaging and Quantification:

  • Cells are fixed with 4% paraformaldehyde and nuclei are stained with DAPI.

  • ASC-GFP specks are visualized using confocal microscopy or a high-content imaging system.

  • The number of cells with ASC specks is quantified relative to the total number of cells. Alternatively, flow cytometry can be used to quantify the percentage of ASC speck-positive cells.

e. Data Analysis:

  • The percentage of inhibition of ASC speck formation is calculated for each inhibitor concentration.

  • The IC50 value is determined from the dose-response curve.

Selectivity Assay (TNF-α and IL-6 Secretion)

To confirm that this compound selectively targets the NLRP3 inflammasome, its effect on the secretion of other pro-inflammatory cytokines, such as TNF-α and IL-6, is assessed. These cytokines are typically induced by the priming signal (LPS) and are independent of NLRP3 inflammasome activation.

a. Cell Treatment:

  • Human PBMCs or other suitable immune cells are seeded and primed with LPS as described in the IL-1β release assay.

  • Cells are then treated with a range of concentrations of this compound.

b. Cytokine Quantification:

  • After a suitable incubation period (e.g., 6-24 hours), the cell culture supernatant is collected.

  • The concentrations of TNF-α and IL-6 are measured using specific ELISA kits.

c. Data Analysis:

  • The effect of this compound on TNF-α and IL-6 secretion is compared to its effect on IL-1β secretion. A selective NLRP3 inhibitor is expected to have a minimal effect on the secretion of these cytokines at concentrations that potently inhibit IL-1β release. For instance, CY-09 has been shown to have no effect on TNF-α production.[7]

Logical Comparison of this compound and Alternatives

The following diagram illustrates a logical comparison of the key attributes of this compound and its primary comparator, CP-456,773.

Logical_Comparison Feature Comparison: this compound vs. CP-456,773 NDT30805 This compound Potency Potency (IL-1β Inhibition in PBMCs) NDT30805->Potency High (IC50: ~13 nM) Selectivity Selectivity for NLRP3 NDT30805->Selectivity High Physicochemical Physicochemical Properties NDT30805->Physicochemical Uncharged at physiological pH CP456773 CP-456,773 CP456773->Potency High (IC50: ~70 nM) CP456773->Selectivity High CP456773->Physicochemical Acidic (sulfonylurea) Conclusion This compound demonstrates comparable or superior potency to CP-456,773 in relevant cellular assays with the potential advantage of being uncharged at physiological pH. Potency->Conclusion Physicochemical->Conclusion

Caption: this compound shows advantages in potency and physicochemical properties.

Conclusion

The data presented in this guide demonstrate that this compound is a highly potent and selective inhibitor of the NLRP3 inflammasome. Its on-target activity, as measured by the inhibition of IL-1β release and ASC speck formation, is comparable and, in some assays, superior to the well-characterized inhibitor CP-456,773. A key advantage of this compound is its neutral charge at physiological pH, which may offer favorable pharmacokinetic properties. The detailed experimental protocols provided herein should enable researchers to independently verify and expand upon these findings. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully elucidate its therapeutic potential.

References

NDT-30805: A Comparative Guide to its Specificity Against Other Inflammasomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the NLRP3 inflammasome inhibitor, NDT-30805, against other major inflammasome complexes. The focus is on its specificity, supported by experimental data and detailed methodologies for assessing inhibitor selectivity.

Introduction to this compound

This compound is a potent and selective small molecule inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[1][2][3][4] As a triazolopyrimidinone derivative, it has been shown to effectively inhibit the release of the pro-inflammatory cytokine IL-1β in peripheral blood mononuclear cells (PBMCs) with a reported IC50 of 0.013 μM.[1][2][4] The inappropriate activation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases, making selective inhibitors like this compound valuable tools for research and potential therapeutic development.[3]

Specificity of this compound Against Other Inflammasomes

To illustrate how such comparative data would be presented, the following table provides a template with hypothetical values. These values are for illustrative purposes only and do not represent actual experimental data for this compound.

Comparative Inhibitory Activity of this compound
Inflammasome ComplexPrimary Activator(s)ReadoutThis compound IC50 (µM)
NLRP3 LPS + Nigericin/ATPIL-1β release0.013
NLRP1 Anthrax Lethal ToxinIL-1β/IL-18 release> 10 (Hypothetical)
NLRC4 S. typhimurium infection (Flagellin)IL-1β release> 10 (Hypothetical)
AIM2 Poly(dA:dT)IL-1β release> 10 (Hypothetical)

Note: The IC50 value for NLRP3 is based on published data.[1][2][4] Values for NLRP1, NLRC4, and AIM2 are hypothetical and are included to demonstrate how selectivity is typically represented. A high IC50 value (e.g., >10 µM) would indicate low to no inhibitory activity against that specific inflammasome, thus demonstrating high selectivity for the primary target.

Experimental Protocols for Assessing Inflammasome Inhibitor Specificity

To determine the specificity of an inflammasome inhibitor like this compound, a series of cellular assays are conducted. Each assay utilizes a specific stimulus to activate a particular inflammasome, and the effect of the inhibitor on the downstream inflammatory response is measured.

General Experimental Workflow

The following diagram illustrates a typical workflow for assessing the specificity of an inflammasome inhibitor.

G cluster_prep Cell Preparation cluster_treatment Inhibitor Treatment & Inflammasome Activation cluster_analysis Downstream Analysis prep_cells Culture and prime macrophages (e.g., THP-1, BMDMs) with LPS add_inhibitor Add this compound (or vehicle control) prep_cells->add_inhibitor activate_nlrp3 Activate NLRP3 (Nigericin/ATP) add_inhibitor->activate_nlrp3 activate_nlrp1 Activate NLRP1 (Anthrax Lethal Toxin) add_inhibitor->activate_nlrp1 activate_nlrc4 Activate NLRC4 (S. typhimurium) add_inhibitor->activate_nlrc4 activate_aim2 Activate AIM2 (Poly(dA:dT)) add_inhibitor->activate_aim2 measure_cytokines Measure IL-1β/IL-18 (ELISA) activate_nlrp3->measure_cytokines measure_pyroptosis Assess pyroptosis (LDH assay) activate_nlrp3->measure_pyroptosis measure_speck Quantify ASC specks (Microscopy) activate_nlrp3->measure_speck activate_nlrp1->measure_cytokines activate_nlrp1->measure_pyroptosis activate_nlrp1->measure_speck activate_nlrc4->measure_cytokines activate_nlrc4->measure_pyroptosis activate_nlrc4->measure_speck activate_aim2->measure_cytokines activate_aim2->measure_pyroptosis activate_aim2->measure_speck

Caption: General workflow for inflammasome inhibitor specificity testing.

Detailed Methodologies

1. Cell Culture and Priming:

  • Human monocytic THP-1 cells or bone marrow-derived macrophages (BMDMs) from mice are commonly used.

  • Cells are typically primed with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 3-4 hours) to upregulate the expression of pro-IL-1β and NLRP3.

2. Inhibitor Treatment:

  • Cells are pre-incubated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 30-60 minutes) before inflammasome activation.

3. Specific Inflammasome Activation:

  • NLRP3: Activated by adding stimuli such as Nigericin (10 µM) or ATP (5 mM) for 1-2 hours.

  • NLRP1: In murine cells, activation is induced by anthrax lethal toxin. In human keratinocytes, the dsDNA mimetic poly(dA:dT) has been shown to activate NLRP1.

  • NLRC4: Activated by infecting cells with flagellated bacteria like Salmonella typhimurium or by transfecting cells with flagellin.

  • AIM2: Activated by transfecting cells with synthetic double-stranded DNA (dsDNA) such as poly(dA:dT).

4. Measurement of Inflammasome Activity:

  • Cytokine Release: Supernatants are collected, and the concentration of secreted IL-1β or IL-18 is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Pyroptosis: Cell lysis due to pyroptosis is measured by quantifying the release of lactate dehydrogenase (LDH) into the supernatant using a colorimetric assay.

  • ASC Speck Formation: The formation of the apoptosis-associated speck-like protein containing a CARD (ASC) specks, a hallmark of inflammasome activation, can be visualized and quantified in cells engineered to express fluorescently tagged ASC (e.g., THP-1-ASC-GFP) using fluorescence microscopy.

Inflammasome Signaling Pathways

Understanding the distinct activation pathways of different inflammasomes is key to appreciating the importance of inhibitor specificity.

NLRP3 Inflammasome Pathway

G cluster_nlrp3 NLRP3 Inflammasome PAMPs_DAMPs PAMPs/DAMPs (e.g., Nigericin, ATP) K_efflux K+ Efflux PAMPs_DAMPs->K_efflux NLRP3 NLRP3 K_efflux->NLRP3 ASC ASC NLRP3->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Caspase-1 Pro_Casp1->Casp1 Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Pyroptosis Pyroptosis Casp1->Pyroptosis IL1b IL-1β Pro_IL1b->IL1b NDT30805 This compound NDT30805->NLRP3 Inhibits

Caption: Simplified NLRP3 inflammasome activation pathway.

NLRP1 Inflammasome Pathway

G cluster_nlrp1 NLRP1 Inflammasome Lethal_Toxin Anthrax Lethal Toxin NLRP1_cleavage NLRP1 Cleavage Lethal_Toxin->NLRP1_cleavage NLRP1 NLRP1 NLRP1_cleavage->NLRP1 ASC ASC NLRP1->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Caspase-1 Pro_Casp1->Casp1 Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Pyroptosis Pyroptosis Casp1->Pyroptosis IL18 IL-18 Pro_IL18->IL18

Caption: Simplified NLRP1 inflammasome activation pathway.

NLRC4 Inflammasome Pathway

G cluster_nlrc4 NLRC4 Inflammasome Flagellin Bacterial Flagellin NAIP NAIP Flagellin->NAIP NLRC4 NLRC4 NAIP->NLRC4 ASC ASC NLRC4->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Caspase-1 Pro_Casp1->Casp1 Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Pyroptosis Pyroptosis Casp1->Pyroptosis IL1b IL-1β Pro_IL1b->IL1b

Caption: Simplified NLRC4 inflammasome activation pathway.

AIM2 Inflammasome Pathway

G cluster_aim2 AIM2 Inflammasome dsDNA Cytosolic dsDNA AIM2 AIM2 dsDNA->AIM2 ASC ASC AIM2->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Caspase-1 Pro_Casp1->Casp1 Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Pyroptosis Pyroptosis Casp1->Pyroptosis IL1b IL-1β Pro_IL1b->IL1b

Caption: Simplified AIM2 inflammasome activation pathway.

Conclusion

This compound is a well-characterized, potent inhibitor of the NLRP3 inflammasome. While its selectivity is a key feature highlighted in the literature, publicly available quantitative data comparing its activity against other inflammasomes (NLRP1, NLRC4, AIM2) is currently lacking. The experimental protocols outlined in this guide provide a framework for how the specificity of this compound and other inflammasome inhibitors can be rigorously evaluated. For drug development professionals and researchers, understanding the distinct activation pathways of each inflammasome and employing robust selectivity assays are critical steps in the validation of targeted inflammasome inhibitors. Further studies are needed to fully elucidate the specificity profile of this compound.

References

Independent Validation of NDT-30805: A Comparative Guide to NLRP3 Inflammasome Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the NLRP3 inflammasome inhibitor NDT-30805 with other known inhibitors in the field. The data presented is compiled from publicly available research to support the independent validation of this compound's potency. Detailed experimental methodologies are provided to enable replication and further investigation.

Comparative Analysis of NLRP3 Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and a selection of other NLRP3 inflammasome inhibitors. This data has been collated from various independent studies to provide a broad comparative overview.

CompoundIC50Cell Type/Assay Condition
This compound 0.030 µMHuman PBMCs
2.9 µMHuman Whole Blood
CP-456,773 (MCC950) 7.5 nMBone Marrow-Derived Macrophages (BMDMs)[1][2][3][4][5][6]
8.1 nMHuman Monocyte-Derived Macrophages (HMDMs)[1][2][3][4]
CY-09 6 µMBone Marrow-Derived Macrophages (BMDMs)[6]
MNS 2 µMNot Specified[6]
OLT1177 (Dapansutrile) 1 nMJ774 Macrophages[7]
INF39 10 µMNot Specified[6][7]
Oridonin ~0.75 µMNot Specified[6][7]
Compound 7 (alkenyl sulfonylurea) 35 nM (IL-1β)THP-1 cells[8]
33 nM (IL-18)THP-1 cells[8]

Understanding the NLRP3 Inflammasome Signaling Pathway

The NLRP3 inflammasome is a key component of the innate immune system. Its activation is a two-step process involving priming and activation, leading to the production of pro-inflammatory cytokines IL-1β and IL-18. This compound is a selective inhibitor of the NLRP3 inflammasome, targeting the NACHT domain of the NLRP3 protein.

NLRP3_Signaling_Pathway cluster_priming Priming Signal (e.g., LPS) cluster_activation Activation Signal (e.g., ATP, Nigericin) cluster_downstream Downstream Effects PAMP PAMP/DAMP TLR4 TLR4 PAMP->TLR4 1 NFkB NF-κB Activation TLR4->NFkB Transcription Transcription NFkB->Transcription Transcription->pro_IL1B_mRNA NLRP3_mRNA NLRP3 mRNA Transcription->NLRP3_mRNA pro_IL1B pro-IL-1β pro_IL1B_mRNA->pro_IL1B Translation NLRP3_protein NLRP3 NLRP3_mRNA->NLRP3_protein Translation IL1B Mature IL-1β pro_IL1B->IL1B Inflammasome NLRP3 Inflammasome Assembly NLRP3_protein->Inflammasome Stimulus Stimulus Stimulus->Inflammasome 2 Casp1 Active Caspase-1 Inflammasome->Casp1 Activation pro_Casp1 pro-Caspase-1 pro_Casp1->Inflammasome Casp1->pro_IL1B_mRNA Casp1->pro_IL1B Cleavage GSDMD Gasdermin-D Cleavage Casp1->GSDMD ASC ASC ASC->Inflammasome Secretion Cytokine Secretion IL1B->Secretion IL18 Mature IL-18 IL18->Secretion Pyroptosis Pyroptosis GSDMD->Pyroptosis Pyroptosis->Secretion NDT30805 This compound NDT30805->Inflammasome pro_IL18 pro-IL-18 pro_IL18->IL18

Caption: NLRP3 Inflammasome Signaling Pathway.

Experimental Protocol: In Vitro IC50 Determination for NLRP3 Inhibitors

This section details a generalized protocol for determining the IC50 of a test compound against the NLRP3 inflammasome in a cell-based assay. This protocol is based on commonly used methodologies in the field.

Objective: To determine the concentration of an inhibitor that reduces the activity of the NLRP3 inflammasome by 50%.

Materials:

  • Cell Line: Human monocytic cell line (e.g., THP-1) or primary cells like human Peripheral Blood Mononuclear Cells (PBMCs) or mouse Bone Marrow-Derived Macrophages (BMDMs).

  • Reagents:

    • Lipopolysaccharide (LPS) for priming.

    • ATP or Nigericin for NLRP3 activation.

    • Test compound (e.g., this compound) at various concentrations.

    • Cell culture medium (e.g., RPMI-1640) with supplements.

    • ELISA kit for human or mouse IL-1β.

    • Cytotoxicity assay kit (e.g., LDH assay).

Procedure:

  • Cell Culture and Seeding:

    • Culture the chosen cell line according to standard protocols.

    • For THP-1 cells, differentiate into macrophage-like cells using PMA (Phorbol 12-myristate 13-acetate).

    • Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Priming:

    • Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

  • Inhibitor Treatment:

    • Remove the LPS-containing medium.

    • Add fresh medium containing serial dilutions of the test compound. Incubate for a predetermined time (e.g., 1 hour).

  • NLRP3 Activation:

    • Add the NLRP3 activator (e.g., 5 mM ATP for 30-60 minutes or 10 µM Nigericin for 1-2 hours).

  • Sample Collection:

    • Centrifuge the plate to pellet the cells.

    • Collect the supernatant for cytokine analysis.

  • Quantification of IL-1β Release:

    • Measure the concentration of IL-1β in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

  • Cytotoxicity Assessment:

    • Perform a cytotoxicity assay (e.g., LDH) on the supernatant or cell lysate to ensure that the observed inhibition of IL-1β is not due to cell death.

  • Data Analysis:

    • Plot the IL-1β concentration against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

IC50_Determination_Workflow cluster_prep Cell Preparation cluster_treatment Experimental Treatment cluster_analysis Data Acquisition & Analysis start Start: Culture Cells (e.g., THP-1, PBMCs) seed Seed Cells in 96-well Plates start->seed differentiate Differentiate (if THP-1) seed->differentiate prime Prime with LPS differentiate->prime inhibit Add Serial Dilutions of Inhibitor prime->inhibit activate Activate with ATP or Nigericin inhibit->activate collect Collect Supernatant activate->collect elisa Measure IL-1β (ELISA) collect->elisa ldh Assess Cytotoxicity (LDH Assay) collect->ldh analyze Plot Dose-Response Curve & Calculate IC50 elisa->analyze ldh->analyze end End: IC50 Value analyze->end

Caption: Experimental Workflow for IC50 Determination.

References

A Comparative Analysis of NDT-30805 and Glyburide: Mechanism, Efficacy, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

In the landscape of pharmacological research, the exploration of novel therapeutic agents alongside established drugs is crucial for advancing medical treatments. This guide provides a detailed comparison of NDT-30805, a selective NLRP3 inflammasome inhibitor, and glyburide, a long-standing sulfonylurea used in the management of type 2 diabetes. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of the two compounds based on available experimental data.

It is important to note at the outset that this compound and glyburide are not direct competitors for the same indication. This compound's mechanism of action is primarily anti-inflammatory, while glyburide's is centered on stimulating insulin secretion. As such, no direct comparative clinical trials have been conducted. This guide, therefore, presents their respective efficacy data and experimental protocols to highlight their distinct pharmacological profiles.

Mechanism of Action: A Tale of Two Pathways

The fundamental difference between this compound and glyburide lies in their molecular targets and signaling pathways.

This compound is a potent and selective inhibitor of the NLRP3 (NOD-like receptor, Leucine-rich Repeat, and Pyrin-domain-containing protein 3) inflammasome. The NLRP3 inflammasome is a key component of the innate immune system that, when activated by a variety of danger signals, triggers the release of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and IL-18. By inhibiting this pathway, this compound has the potential to treat a range of inflammatory diseases.

Glyburide , also known as glibenclamide, is a second-generation sulfonylurea. Its primary mechanism of action is to stimulate the release of insulin from pancreatic β-cells.[1] It achieves this by binding to the sulfonylurea receptor 1 (SUR1), which is a subunit of the ATP-sensitive potassium (K-ATP) channel in the β-cell membrane. This binding leads to the closure of the K-ATP channels, causing membrane depolarization, an influx of calcium ions, and subsequent exocytosis of insulin-containing granules.

Data Presentation: Efficacy and Potency

The following tables summarize the available quantitative data for this compound and glyburide, reflecting their different therapeutic applications.

Table 1: In Vitro Potency of this compound as an NLRP3 Inflammasome Inhibitor

Assay TypeCell TypeStimulusMeasured OutcomeIC50
IL-1β ReleaseHuman PBMCsLPS + NigericinIL-1β levels~15 nM
IL-1β ReleaseHuman Whole BloodLPS + NigericinIL-1β levels~2.9 µM

Data synthesized from a study on the discovery and optimization of triazolopyrimidinone derivatives as selective NLRP3 inflammasome inhibitors.

Table 2: Clinical Efficacy of Glyburide in Type 2 Diabetes Mellitus (16-Week Study)

Treatment GroupBaseline HbA1c (%)Mean Change in HbA1c (%)Baseline FPG (mg/dL)Mean Change in FPG (mg/dL)
Glyburide Monotherapy~8.6-1.90~180-43.8
Metformin Monotherapy~8.6-1.53~185-32.4
Glyburide/Metformin Combination~8.7-2.27~188-59.4

FPG: Fasting Plasma Glucose. Data from a multicenter, double-blind trial comparing initial therapy with glyburide/metformin tablets versus metformin or glyburide monotherapy.[2][3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used to evaluate the efficacy of this compound and glyburide.

This compound: NLRP3 Inflammasome Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting the NLRP3 inflammasome-mediated release of IL-1β.

Methodology:

  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.

  • Priming (Signal 1): The cells are primed with lipopolysaccharide (LPS) to induce the transcription of pro-IL-1β and NLRP3 components.

  • Inhibitor Treatment: The primed cells are then treated with varying concentrations of this compound.

  • Activation (Signal 2): Following incubation with the inhibitor, the cells are stimulated with nigericin or ATP, which are potent activators of the NLRP3 inflammasome.

  • Quantification of IL-1β: The cell culture supernatants are collected, and the concentration of secreted IL-1β is measured using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The IC50 value, representing the concentration of this compound required to inhibit 50% of the IL-1β release, is calculated from the dose-response curve.

Glyburide: Clinical Trial for Type 2 Diabetes Efficacy

Objective: To assess the efficacy and safety of glyburide monotherapy in improving glycemic control in patients with type 2 diabetes.

Methodology:

  • Study Design: A multicenter, randomized, double-blind, parallel-group clinical trial is conducted.

  • Patient Population: Patients with type 2 diabetes who have inadequate glycemic control (e.g., HbA1c >7% and <12%) with diet and exercise alone are enrolled.[2]

  • Randomization and Treatment: Patients are randomly assigned to receive glyburide (e.g., starting at 2.5 mg/day), metformin, or a combination therapy for a predefined period (e.g., 16 weeks).[2]

  • Dose Titration: The dose of the study medication is titrated based on fasting plasma glucose levels to achieve a target glycemic goal.

  • Efficacy Endpoints: The primary efficacy endpoint is the change in HbA1c from baseline to the end of the study. Secondary endpoints include changes in fasting plasma glucose (FPG) and 2-hour postprandial glucose.[1][2]

  • Safety Monitoring: Adverse events, including hypoglycemia, are monitored and recorded throughout the trial.

  • Statistical Analysis: The changes in glycemic parameters between the treatment groups are compared using appropriate statistical methods.

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways and experimental designs can facilitate a deeper understanding of the underlying biology and research methodologies.

Glyburide_Mechanism_of_Action cluster_pancreatic_beta_cell Pancreatic β-Cell Glyburide Glyburide SUR1 SUR1 Glyburide->SUR1 Binds to K_ATP_Channel K-ATP Channel SUR1->K_ATP_Channel Inhibits Depolarization Membrane Depolarization K_ATP_Channel->Depolarization Leads to Ca_Channel Voltage-gated Ca²⁺ Channel Depolarization->Ca_Channel Opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers Insulin_Release Insulin Release Insulin_Vesicles->Insulin_Release Exocytosis Bloodstream Bloodstream Insulin_Release->Bloodstream Into NDT30805_Mechanism_of_Action cluster_immune_cell Immune Cell (e.g., Macrophage) DAMPs_PAMPs Danger/Pathogen Signals (DAMPs/PAMPs) NLRP3_Inactive Inactive NLRP3 DAMPs_PAMPs->NLRP3_Inactive Activate NLRP3_Inflammasome NLRP3 Inflammasome (Assembled Complex) NLRP3_Inactive->NLRP3_Inflammasome Assembly with ASC ASC ASC->NLRP3_Inflammasome Pro_Caspase1 Pro-Caspase-1 Pro_Caspase1->NLRP3_Inflammasome Caspase1_Active Active Caspase-1 NLRP3_Inflammasome->Caspase1_Active Cleaves Pro-Caspase-1 to IL1B Mature IL-1β (Pro-inflammatory) Caspase1_Active->IL1B Cleaves Pro-IL-1β to Pro_IL1B Pro-IL-1β Pro_IL1B->IL1B Inflammation Inflammation IL1B->Inflammation Drives NDT30805 This compound NDT30805->NLRP3_Inflammasome Inhibits Assembly Experimental_Workflow_Comparison cluster_NDT30805 This compound Efficacy Testing (In Vitro) cluster_Glyburide Glyburide Efficacy Testing (Clinical Trial) A1 Isolate Human PBMCs A2 Prime cells with LPS A1->A2 A3 Treat with this compound A2->A3 A4 Activate with Nigericin A3->A4 A5 Measure IL-1β via ELISA A4->A5 B1 Recruit Type 2 Diabetes Patients B2 Randomize to Treatment Arms B1->B2 B3 Administer Glyburide/Placebo B2->B3 B4 Monitor HbA1c & FPG B3->B4 B5 Assess Efficacy & Safety B4->B5

References

Safety Operating Guide

Navigating the Disposal of Research Chemical NDT-30805: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: November 2025

It is important to note that a specific Safety Data Sheet (SDS) or disposal procedures for a substance designated "NDT-30805" are not available in publicly accessible records. The following information is based on established best practices for the handling and disposal of novel or uncharacterized research chemicals in a laboratory setting. Researchers, scientists, and drug development professionals must always consult their institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.

The responsible disposal of laboratory chemicals is paramount to ensuring the safety of personnel and the protection of the environment. For a research compound like this compound, a systematic approach is required, beginning with a thorough risk assessment and adherence to institutional and regulatory guidelines. This guide provides a procedural framework for the proper disposal of such substances.

Core Principles of Chemical Waste Management

The foundation of safe disposal lies in the principles of waste minimization, accurate identification, proper segregation, secure containment, and clear labeling. Before commencing any experimental work that will generate waste, a comprehensive disposal plan should be established.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the critical steps for managing waste generated from the use of research chemical this compound.

Step 1: Waste Characterization and Identification

  • Hazard Assessment: In the absence of a specific SDS, treat this compound as a hazardous substance. Assume it may be toxic, flammable, corrosive, or reactive. Review all available information on its chemical class, functional groups, and any preliminary toxicological data.

  • Waste Profile: Create a detailed waste profile that includes the chemical name (this compound), its components if in a mixture, estimated concentrations, and any known or suspected hazards.

Step 2: Segregation of Waste Streams

Proper segregation is crucial to prevent dangerous chemical reactions and to ensure cost-effective and compliant disposal.

  • Solid Waste:

    • Contaminated Labware: Segregate items such as gloves, bench paper, and pipette tips that are contaminated with this compound into a designated, clearly labeled hazardous solid waste container.

    • Unused or Expired Compound: The pure, unused, or expired this compound compound should be kept in its original or a compatible, tightly sealed container and disposed of as a separate chemical waste stream.

  • Liquid Waste:

    • Aqueous Solutions: Solutions primarily containing water and this compound should be collected in a designated hazardous aqueous waste container.

    • Organic Solvents: Solutions of this compound in organic solvents must be collected in a separate hazardous organic waste container. Do not mix chlorinated and non-chlorinated solvents unless permitted by your institution's EHS guidelines.

  • Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound must be placed in a designated, puncture-proof sharps container.

Step 3: Proper Containerization and Labeling

  • Container Selection: Use only chemically compatible containers provided or approved by your institution's EHS department. Ensure containers are in good condition with secure, leak-proof lids.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical names of all contents (including this compound and any solvents), the approximate percentage of each component, and the date of accumulation.

Step 4: Storage and Disposal

  • Storage: Store waste containers in a designated satellite accumulation area that is secure, well-ventilated, and has secondary containment.

  • Disposal Request: Once a waste container is full or is no longer being added to, submit a chemical waste pickup request to your institution's EHS department. Do not pour any amount of this compound down the drain or dispose of it in the regular trash.

Quantitative Data for Laboratory Waste Management

The following table provides general quantitative guidelines for the management of laboratory chemical waste.

ParameterGuidelineRationale
Aqueous Waste pH Range 5.5 - 9.5To prevent corrosion of plumbing and to comply with local water authority regulations.
Satellite Accumulation Area (SAA) Volume Limit ≤ 55 gallons of hazardous waste or ≤ 1 quart of acute hazardous wasteFederal and state regulatory compliance for waste storage.
Container Headspace Leave at least 10% headspaceTo allow for vapor expansion and prevent spills.
Labeling Timeline Label container as soon as the first drop of waste is added.To ensure accurate identification of contents at all times.

Experimental Workflow and Decision Pathways

The following diagrams illustrate the general workflow for chemical waste disposal and a decision-making pathway for segregating waste containing this compound.

cluster_workflow Experimental Workflow for this compound Waste Generation cluster_waste_streams Waste Streams cluster_disposal Disposal Process exp Experiment with This compound gen Waste Generation exp->gen solid Solid Waste (Gloves, Tubes) gen->solid Contaminated Labware liquid Liquid Waste (Solutions) gen->liquid Aqueous or Organic Solutions sharps Sharps Waste (Needles) gen->sharps Contaminated Sharps seg Segregate Waste by Type solid->seg liquid->seg sharps->seg label_cont Label and Containerize Properly seg->label_cont store Store in Satellite Accumulation Area label_cont->store pickup Request EHS Waste Pickup store->pickup

Caption: General workflow for the generation and disposal of waste from experiments involving this compound.

start Waste Containing this compound Generated is_sharp Is it a sharp? start->is_sharp is_liquid Is it liquid? is_sharp->is_liquid No sharps_cont Dispose in Sharps Container is_sharp->sharps_cont Yes is_aqueous Is it an aqueous solution? is_liquid->is_aqueous Yes solid_cont Dispose in Hazardous Solid Waste Container is_liquid->solid_cont No aqueous_cont Dispose in Hazardous Aqueous Waste Container is_aqueous->aqueous_cont Yes organic_cont Dispose in Hazardous Organic Waste Container is_aqueous->organic_cont No

Caption: Decision pathway for segregating different types of waste containing this compound.

By adhering to these general guidelines and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of research chemicals like this compound, fostering a culture of safety and environmental responsibility within your laboratory.

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.